Tacrine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,2,3,4-tetrahydroacridin-9-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFVXZVXEJHHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
321-64-2 (Parent) | |
| Record name | Tacrine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001684408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1026112 | |
| Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3,4-tetrahydro-9-aminoacridine hydrochloride monohydrate appears as yellow needles (from concentrated hydrochloric acid); white powder. pH of 1.5% solution: 4.5-6. Bitter taste. (NTP, 1992) | |
| Record name | 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21086 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21086 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
1684-40-8 | |
| Record name | 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21086 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tacrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1684-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tacrine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001684408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tacrine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tacrine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroacridin-9-amine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TACRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4966RNG0BU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
543 to 547 °F (NTP, 1992) | |
| Record name | 1,2,3,4-TETRAHYDRO-9-AMINOACRIDINE HYDROCHLORIDE MONOHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21086 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
Tacrine Hydrochloride: A Multifaceted Modulator of Neurotransmission in Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tacrine hydrochloride, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease (AD), exhibits a complex and multifaceted mechanism of action that extends beyond its primary role in augmenting cholinergic neurotransmission. While its clinical use has been limited by hepatotoxicity, the study of tacrine continues to provide valuable insights into the intricate pathophysiology of AD and serves as a scaffold for the development of novel multi-target therapeutic agents. This technical guide provides a comprehensive overview of the molecular mechanisms of tacrine, detailing its interactions with key enzymes, receptors, and ion channels. It summarizes quantitative data on its inhibitory and binding activities, outlines key experimental protocols for its characterization, and presents visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Primary Mechanism of Action: Cholinesterase Inhibition
The hallmark of cholinergic deficit in Alzheimer's disease is the degradation of the neurotransmitter acetylcholine (ACh) by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Tacrine acts as a potent, reversible, and non-competitive inhibitor of both these enzymes, thereby increasing the synaptic concentration and duration of action of ACh.[1][2][3] This enhancement of cholinergic function is believed to be the primary basis for its cognitive-enhancing effects in patients with mild to moderate AD.[1][3][4]
Kinetics of Cholinesterase Inhibition
Kinetic studies have revealed that tacrine exhibits a mixed-type inhibition pattern for both AChE and BChE, indicating that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes.[5][6] This dual-binding property is significant, as the PAS is also implicated in the aggregation of amyloid-beta (Aβ) peptides.[7]
Table 1: Inhibitory Potency of Tacrine against Cholinesterases
| Enzyme Target | IC50 Value | Ki Value | Source Organism/System | Reference |
| Acetylcholinesterase (AChE) | 160 ± 10 nM | 13 nM | Bovine Caudate | [8] |
| Acetylcholinesterase (AChE) | 31 nM | - | Snake Venom (Bungarus sindanus) | [5] |
| Butyrylcholinesterase (BChE) | 25.6 nM | 12 nM | Human Serum | [5] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
A commonly employed method to determine cholinesterase inhibition is the spectrophotometric method developed by Ellman.
Principle: The assay measures the activity of AChE or BChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine (or butyrylthiocholine). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.[9]
Materials:
-
96-well microplate
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution (e.g., from electric eel or human serum)
-
This compound solution (various concentrations)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add phosphate buffer, the cholinesterase enzyme solution, and the test compound (tacrine) or vehicle control.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).[9][10]
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader.[11]
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Modulation of Cholinergic Receptors
Tacrine's influence on the cholinergic system is not limited to enzyme inhibition. It also directly interacts with both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs), further modulating cholinergic neurotransmission.
Muscarinic Acetylcholine Receptors (mAChRs)
Tacrine demonstrates a complex interaction with mAChRs, acting as an activator of M1 receptors and a suppressor of M2 receptors.[12] The activation of M1 receptors is thought to contribute to its cognitive-enhancing effects, while the suppression of presynaptic M2 autoreceptors may lead to an increase in acetylcholine release.[12] Chronic treatment with tacrine has been shown to decrease the binding to M2-muscarinic acetylcholine receptor sites in several cortical regions.[13]
Nicotinic Acetylcholine Receptors (nAChRs)
Tacrine's effect on nAChRs is concentration-dependent, with potentiation observed at low concentrations and inhibition at higher concentrations.[12] The activation of presynaptic nAChRs can enhance the release of acetylcholine.[14] However, chronic administration of tacrine has been associated with a decrease in nicotinic receptor binding in some brain regions.[13]
Effects on Monoaminergic Systems
Tacrine also interacts with the monoaminergic systems by inhibiting monoamine oxidase (MAO) enzymes and affecting the reuptake of neurotransmitters like serotonin and noradrenaline.[12]
Monoamine Oxidase (MAO) Inhibition
Tacrine and its derivatives have been shown to inhibit both MAO-A and MAO-B.[12] MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which may contribute to the overall therapeutic effect in AD, where deficits in these systems are also observed.
Table 2: Inhibitory Potency of Tacrine Derivatives against Monoamine Oxidase
| Compound | Target | IC50 Value | Reference |
| Tacrine-Homoisoflavonoid hybrid (8b) | MAO-B | 0.401 µM | [15] |
| Tacrine-selegiline hybrid (7d) | hMAO-A | 2.30 µM | [16] |
| Tacrine-selegiline hybrid (7d) | hMAO-B | 4.75 µM | [16] |
hMAO: human Monoamine Oxidase.
Modulation of Ion Channels and Receptors
Beyond the cholinergic and monoaminergic systems, tacrine interacts with several other critical neuronal targets.
Potassium (K+) Channels
Tacrine is known to block certain voltage-gated potassium channels.[12][17] This action can prolong the action potential, leading to an increase in neurotransmitter release.[12] Specifically, tacrine has been shown to reduce the expression of Kv2.1 channels, which may contribute to neuroprotection.[18]
NMDA Receptors
Tacrine acts as a low-affinity, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12][19] Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excitotoxicity, a process implicated in the neuronal cell death observed in AD. By weakly antagonizing these receptors, tacrine may offer a degree of neuroprotection.
GABA Receptors
Tacrine and its derivatives have been shown to act as antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[12][20] For instance, bis(7)tacrine, a tacrine dimer, is a competitive antagonist of the GABA-A receptor with an IC50 of 5.6-6.28 µM.[12][21] Given that GABA is the primary inhibitory neurotransmitter in the central nervous system, antagonism of GABA-A receptors could lead to a net increase in neuronal excitability, potentially counteracting the cognitive decline in AD.
Effects on Amyloid-β Processing and Aggregation
A key pathological hallmark of Alzheimer's disease is the extracellular deposition of amyloid-beta (Aβ) plaques. Tacrine has been shown to influence the processing of the amyloid precursor protein (APP) and the aggregation of Aβ peptides.
Amyloid Precursor Protein (APP) Processing
Studies have indicated that tacrine can inhibit the secretion of the soluble, non-amyloidogenic form of APP (sAPPα).[22][23][24] This effect appears to be independent of its cholinesterase inhibitory activity.[23] Furthermore, tacrine treatment has been shown to reduce the levels of secreted Aβ40 and Aβ42 peptides in cell culture models.[25] The proposed mechanism involves an alteration in the trafficking of APP.[25]
Aβ Aggregation
The peripheral anionic site (PAS) of AChE is known to promote the aggregation of Aβ. By binding to the PAS, tacrine and its derivatives can inhibit AChE-induced Aβ aggregation.[12][26] This represents a potential disease-modifying effect of tacrine-based compounds.
Antioxidant and Neuroprotective Properties
Oxidative stress is a significant contributor to the pathogenesis of Alzheimer's disease. While tacrine itself has limited antioxidant activity, numerous hybrid molecules have been synthesized that couple tacrine with known antioxidants, such as ferulic acid, 8-hydroxyquinoline, and melatonin.[7][27][28][29] These hybrid compounds aim to simultaneously inhibit cholinesterases and protect against oxidative damage, while also potentially reducing the hepatotoxicity associated with the parent tacrine molecule.[27]
Conclusion
This compound's mechanism of action in Alzheimer's disease is remarkably diverse, extending well beyond its foundational role as a cholinesterase inhibitor. Its interactions with muscarinic and nicotinic receptors, monoamine oxidases, various ion channels, and its modulation of amyloid-β processing underscore the multifactorial nature of AD and highlight the potential of multi-target drug design. Although its clinical utility is hampered by adverse effects, tacrine remains a pivotal molecule in Alzheimer's research, providing a rich source of information for the development of safer and more effective therapeutic strategies that address the multiple pathological cascades of this devastating neurodegenerative disease. The continued exploration of tacrine-based hybrids and a deeper understanding of its complex pharmacology will undoubtedly pave the way for the next generation of Alzheimer's therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular-docking-guided design and synthesis of new IAA-tacrine hybrids as multifunctional AChE/BChE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Multifunctional Agents for Potential Alzheimer’s Disease Treatment Based on Tacrine Conjugates with 2-Arylhydrazinylidene-1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 12. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repeated administration of tacrine to normal rats: effects on cholinergic, glutamatergic, and GABAergic receptor subtypes in rat brain using receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of nicotine and tacrine on acetylcholine release from rat cerebral cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of cholinesterase and monoamine oxidase-B activity by Tacrine-Homoisoflavonoid hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo Biological Evaluation of Newly Tacrine-Selegiline Hybrids as Multi-Target Inhibitors of Cholinesterases and Monoamine Oxidases for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alzheimer's disease therapy based on acetylcholinesterase inhibitor/blocker effects on voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Therapeutic role of voltage-gated potassium channels in age-related neurodegenerative diseases [frontiersin.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. The interaction of tacrine with benzodiazepine and GABA binding sites of guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reversibility of the effect of tacrine on the secretion of the beta-amyloid precursor protein in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Differential effect of tacrine and physostigmine on the secretion of the beta-amyloid precursor protein in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Tacrine alters the secretion of the beta-amyloid precursor protein in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The secretion of amyloid beta-peptides is inhibited in the tacrine-treated human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Tacrine-Based Hybrids: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Neuroactive Multifunctional Tacrine Congeners with Cholinesterase, Anti-Amyloid Aggregation and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Tacrine-(hydroxybenzoyl-pyridone) hybrids as potential multifunctional anti-Alzheimer's agents: AChE inhibition, antioxidant activity and metal chelating capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
The Cholinesterase Inhibition Profile of Tacrine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cholinesterase inhibition profile of tacrine hydrochloride, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2] While its clinical use has been limited due to hepatotoxicity, tacrine remains a crucial reference compound in the development of new cholinesterase inhibitors.[3] This document details its mechanism of action, binding kinetics, and selectivity, supported by quantitative data, experimental protocols, and graphical representations of key concepts.
Mechanism of Action and Binding Kinetics
This compound functions as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5][6] By inhibiting these enzymes, tacrine increases the concentration of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.[1][4] This is the primary mechanism by which it was thought to provide symptomatic relief for the cognitive decline associated with Alzheimer's disease.[1][6]
Kinetic studies have revealed that tacrine exhibits a mixed-type inhibition for both AChE and BChE.[7] This means that tacrine can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction.[7] Tacrine binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine.[4]
Quantitative Inhibition Data
The inhibitory potency of this compound against AChE and BChE has been determined in various studies. The following table summarizes key quantitative data from the literature. It is important to note the source of the enzyme as inhibitory values can vary between species and tissues.
| Enzyme | Enzyme Source | Parameter | Value (nM) | Reference |
| Acetylcholinesterase (AChE) | Snake Venom (Bungarus sindanus) | IC50 | 31 | [7] |
| Butyrylcholinesterase (BChE) | Human Serum | IC50 | 25.6 | [7][8][9] |
| Acetylcholinesterase (AChE) | Not Specified | IC50 | 31 | [5][8][9] |
| Butyrylcholinesterase (BChE) | Not Specified | IC50 | 26.5 | [5] |
| Acetylcholinesterase (AChE) | Not Specified | IC50 | 109 | [10] |
| Acetylcholinesterase (AChE) | Snake Venom (Bungarus sindanus) | Ki | 13 | [7] |
| Butyrylcholinesterase (BChE) | Human Serum | Ki | 12 | [7] |
| Acetylcholinesterase (AChE) | Snake Venom (Bungarus sindanus) | KI | 20 | [7] |
| Butyrylcholinesterase (BChE) | Human Serum | KI | 10 | [7] |
IC50: The half maximal inhibitory concentration. Ki: The inhibition constant. KI: The dissociation constant of the enzyme-substrate-inhibitor complex.
Experimental Protocols
The determination of cholinesterase inhibition is predominantly carried out using the Ellman's assay , a rapid and reliable colorimetric method.[11][12][13]
Ellman's Assay for Cholinesterase Activity
Principle: This assay measures the activity of cholinesterases by quantifying the production of thiocholine. The enzyme hydrolyzes a thiocholine ester substrate (e.g., acetylthiocholine), releasing thiocholine. This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.[11][13][14] The rate of color formation is directly proportional to the cholinesterase activity.[13]
Detailed Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 7.4).
-
DTNB Stock Solution (e.g., 15 mM in phosphate buffer).
-
Substrate Stock Solution (e.g., 20 mM acetylthiocholine iodide in deionized water).
-
Enzyme Solution (e.g., purified AChE or BChE, or tissue homogenate) diluted to an appropriate concentration in phosphate buffer.
-
Inhibitor (this compound) Stock Solution (dissolved in a suitable solvent like DMSO, followed by serial dilutions).
-
-
Assay Procedure (96-well plate format):
-
To each well of a 96-well microplate, add the phosphate buffer.
-
Add the desired concentration of the this compound solution (or vehicle for control wells).
-
Add the enzyme solution to each well.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 37°C).[15][16]
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the acetylthiocholine substrate solution to each well.
-
Immediately begin monitoring the change in absorbance at 405-412 nm at regular intervals using a microplate reader.[13][15]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each tacrine concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the tacrine concentration to determine the IC50 value.
-
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by tacrine is the cholinergic pathway. By inhibiting AChE, tacrine increases the availability of acetylcholine to bind to its postsynaptic receptors, thereby enhancing cholinergic neurotransmission.
Caption: Cholinergic signaling pathway and the inhibitory action of tacrine.
More advanced research has explored the concept of dual-binding site inhibitors. Tacrine itself primarily interacts with the catalytic active site (CAS) of AChE. However, newer derivatives have been designed to simultaneously bind to both the CAS and the peripheral anionic site (PAS), which may offer additional therapeutic benefits, such as reducing amyloid-beta aggregation.[17][18][19]
Caption: Tacrine binding vs. dual-binding site inhibition of AChE.
The experimental workflow for determining the inhibitory profile of a compound like tacrine can be visualized as a logical progression of steps.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Tacrine | PPTX [slideshare.net]
- 3. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Tacrine-based dual binding site acetylcholinesterase inhibitors as potential disease-modifying anti-Alzheimer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel tacrine-based acetylcholinesterase inhibitors as potential agents for the treatment of Alzheimer's disease: Quinolotacrine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and stability of tacrine hydrochloride in aqueous solutions
An In-depth Technical Guide on the Solubility and Stability of Tacrine Hydrochloride in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous solutions. The information is compiled to assist researchers, scientists, and drug development professionals in handling and formulating this active pharmaceutical ingredient.
Core Properties of this compound
This compound, chemically known as 1,2,3,4-tetrahydroacridin-9-amine monohydrochloride, is a reversible cholinesterase inhibitor that was previously used in the treatment of mild to moderate dementia of the Alzheimer's type.[1] Understanding its solubility and stability in aqueous media is crucial for its formulation and analytical development.
Solubility Profile
The aqueous solubility of this compound is significantly influenced by pH. As a weak base with a pKa value reported to be between 9.8 and 10.44, its solubility is greater in acidic conditions where it exists in its protonated, more soluble form.[2][3][4]
Quantitative Solubility Data
Quantitative data on the solubility of this compound across a wide pH range is limited in publicly available literature. However, specific solubility points have been reported and are summarized in the table below.
| Solvent/Buffer | pH | Temperature (°C) | Solubility |
| Water | Not Specified | 25 | 46 mg/mL[5] |
| Water | Not Specified | Not Specified | Soluble to 100 mM |
| Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | ~16 mg/mL[6][7] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.[2][7]
Materials:
-
This compound powder
-
Series of aqueous buffers (e.g., phosphate, citrate) covering the desired pH range (e.g., pH 1-10)
-
Calibrated pH meter
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of aqueous buffers at various pH values (e.g., 1, 3, 5, 7, 9, 10).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Analyze the concentration of this compound in the diluted filtrate using a validated stability-indicating HPLC method.
-
Measure the pH of the remaining saturated solution to determine the final equilibrium pH.
-
Calculate the solubility in mg/mL or molarity for each pH value.
Stability Profile
This compound is known to be unstable in aqueous solutions, with recommendations against storing such solutions for more than one day.[6][7] The degradation is influenced by factors such as pH, temperature, and light. As a solid, it is stable for at least one year when stored at -20°C.[7]
Degradation Kinetics
Photostability
Specific photostability studies on this compound in aqueous solutions according to ICH guidelines were not found in the performed searches. In general, photostability testing involves exposing the drug substance and product to a defined light source and evaluating the extent of degradation.
Proposed Degradation Pathway
While a definitive degradation pathway for this compound in aqueous solution has not been fully elucidated in the available literature, a plausible pathway can be proposed based on the chemical structure of the aminoacridine ring. The primary routes of degradation are likely to be hydrolysis and oxidation. The amino group at the 9-position is a potential site for hydrolytic cleavage, which could lead to the formation of 9-hydroxy-1,2,3,4-tetrahydroacridine. Further oxidation of the tetrahydroacridine ring system may also occur.
Experimental Protocol for Stability Study
A stability-indicating HPLC method is required to separate the parent drug from its degradation products.
Materials:
-
This compound
-
Aqueous buffers at different pH values (e.g., acidic, neutral, basic)
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
HPLC system with a UV or Diode Array Detector (DAD)
-
LC-MS/MS system for degradation product identification
Procedure:
-
Forced Degradation Study:
-
Acid/Base Hydrolysis: Dissolve this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. Samples can be stored at room temperature and elevated temperatures (e.g., 60°C) and analyzed at various time points.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Store solid this compound and its aqueous solution at elevated temperatures.
-
Photodegradation: Expose a solution of this compound to light conditions as specified in ICH Q1B guidelines, with a dark control sample stored under the same conditions.
-
-
Kinetic Study:
-
Prepare solutions of this compound in buffers of different pH values.
-
Store the solutions at various constant temperatures.
-
At specified time intervals, withdraw aliquots and analyze the concentration of this compound using a validated stability-indicating HPLC method.
-
Determine the degradation rate constant (k) and half-life (t₁/₂) at each condition.
-
-
Degradation Product Identification:
-
Analyze the stressed samples using LC-MS/MS to identify the mass of the degradation products and their fragmentation patterns to elucidate their structures.
-
Analytical Methodology: Stability-Indicating HPLC Method
A reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound and its degradation products.
Example Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05M triethylamine, pH adjusted to 3 with formic acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[8]
-
Flow Rate: 1.0 - 1.5 mL/min[8]
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., 243 nm).[8]
-
Column Temperature: 25-30 °C[8]
Conclusion
The solubility and stability of this compound in aqueous solutions are critical parameters for its formulation and handling. Its solubility is pH-dependent, increasing in acidic conditions. Aqueous solutions of this compound are unstable and should be prepared fresh. While comprehensive quantitative data on its stability profile is limited, forced degradation studies coupled with stability-indicating analytical methods like HPLC and LC-MS/MS are essential for characterizing its degradation pathways and ensuring the quality of any potential formulations. The protocols and information provided in this guide serve as a valuable resource for researchers and professionals working with this compound.
References
- 1. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. semanticscholar.org [semanticscholar.org]
Tacrine Hydrochloride: A Technical Guide on its Interaction with Muscarinic and Nicotinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tacrine hydrochloride, historically known as the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, primarily exerts its therapeutic effects by increasing the concentration of acetylcholine (ACh) in the synaptic cleft.[1] While its main mechanism is the reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a growing body of evidence reveals that tacrine also engages in direct, albeit complex, interactions with both muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors. These secondary actions contribute to its overall pharmacological profile and are critical for a comprehensive understanding of its function. This technical guide provides an in-depth analysis of tacrine's interactions with these receptor families, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Interaction with Muscarinic Acetylcholine Receptors (mAChRs)
Tacrine's interaction with mAChRs is multifaceted, exhibiting characteristics of both a competitive and noncompetitive antagonist depending on the concentration and receptor subtype.[2] This dualistic action modulates the downstream signaling cascades crucial for cognitive function and other physiological processes. Evidence suggests that tacrine can directly block muscarinic receptor-mediated responses, an action independent of its cholinesterase inhibition.[2]
Quantitative Binding and Functional Data
While tacrine's primary role is not as a high-affinity muscarinic antagonist, it demonstrates measurable activity at these receptors, particularly at micromolar concentrations. The data available in the literature for direct binding of tacrine to muscarinic receptor subtypes is limited, as research has predominantly focused on its potent anticholinesterase activity. However, functional assays reveal a clear antagonistic profile.
| Parameter | Receptor Subtype(s) | Value (Concentration Range) | Experimental System | Reference |
| Functional Antagonism | General mAChRs | Rightward shift of carbachol dose-response curve | Rat intestinal smooth muscle | [2] |
| PI Hydrolysis Inhibition | Muscarinic Receptors | 4-60 µmol/l (non-competitive at >10 µmol/l) | Rat brain | |
| cAMP Formation Inhibition | Muscarinic Receptors | 4-60 µmol/l (competitive up to 40 µmol/l) | Rat brain |
Note: Specific Kᵢ or IC₅₀ values for tacrine at individual M1-M5 subtypes are not consistently reported in publicly accessible literature, reflecting its lower potency at these sites compared to its cholinesterase targets.
Impact on Signaling Pathways
Tacrine has been shown to block mAChR-mediated second messenger systems. M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC) which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3] Tacrine can inhibit this phosphoinositide (PI) hydrolysis. Conversely, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[3] Tacrine competitively antagonizes this response.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Tacrine's interaction with nAChRs is notably complex, exhibiting properties that include direct channel block and potential allosteric modulation. Unlike its effects on muscarinic receptors, which are primarily antagonistic, its actions on nicotinic receptors can be concentration-dependent and may involve both inhibition and potentiation, as well as long-term changes in receptor expression.
Quantitative Binding and Functional Data
Tacrine acts as an inhibitor of neuronal nAChRs at submicromolar to micromolar concentrations. This inhibition is competitive in nature, suggesting it may interact with the acetylcholine binding site. Chronic exposure to tacrine has also been observed to increase the number of nicotinic receptors, an effect that may contribute to its long-term therapeutic action.[4]
| Parameter | Receptor Subtype | Value | Experimental System | Reference |
| Kᵢ (inhibition constant) | α3β4 | 0.8 µM | Rat nAChR expressed in KXα3β4R2 cells | |
| Effect | General nAChRs | Upregulation / Restoration | Alzheimer's patients (in vivo PET) | [4] |
Impact on Channel Function and Allosteric Modulation
Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission.[5] Tacrine has been shown to directly inhibit the activity of these channels, reducing ion flux upon agonist binding. While direct competitive antagonism is a proposed mechanism, some evidence suggests that tacrine may also interact with allosteric sites on the receptor.[1] Allosteric modulators bind to a site distinct from the agonist-binding site and can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the receptor's response to the agonist.[6] Tacrine's ability to upregulate receptor numbers with chronic treatment is a phenomenon also seen with some nicotinic antagonists and allosteric modulators.[4]
Experimental Protocols
The characterization of tacrine's interaction with muscarinic and nicotinic receptors relies on a suite of established pharmacological assays. Below are detailed methodologies for key experimental approaches.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (like tacrine) by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the receptor.
Objective: To determine the Kᵢ of tacrine for a specific receptor subtype (e.g., M1 muscarinic receptor).
Materials:
-
Receptor Source: Cell membranes prepared from tissue (e.g., rat cortex) or cultured cells stably expressing the human M1 receptor.[7]
-
Radioligand: [³H]pirenzepine (a selective M1 antagonist).[8]
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled M1 antagonist (e.g., 1 µM atropine).[9]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[7]
-
Instrumentation: 96-well plates, FilterMate harvester, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), and a liquid scintillation counter.[7]
Procedure:
-
Membrane Preparation: Homogenize frozen tissue or cultured cells in ice-cold lysis buffer. Centrifuge to pellet large debris, then perform a high-speed centrifugation (e.g., 20,000 x g) to pellet the membranes. Wash and resuspend the final pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[7]
-
Assay Setup: In a 96-well plate, combine the assay components in a final volume of 250 µL per well:
-
150 µL of membrane preparation (50-120 µg protein for tissue).[7]
-
50 µL of serially diluted tacrine (typically 10 concentrations over a 5-log unit range).
-
50 µL of [³H]pirenzepine at a fixed concentration (usually near its Kₔ value).
-
-
Controls:
-
Total Binding: Wells containing membranes, radioligand, and assay buffer (no tacrine).
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and the high-concentration non-labeled antagonist (atropine).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[7]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of tacrine to generate a competition curve.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of tacrine that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
References
- 1. karger.com [karger.com]
- 2. Action of tacrine on muscarinic receptors in rat intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tacrine restores cholinergic nicotinic receptors and glucose metabolism in Alzheimer patients as visualized by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elearning.unimib.it [elearning.unimib.it]
- 6. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on the Clinical Trials of Tacrine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical perspective on the clinical trials of tacrine hydrochloride, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. Tacrine, also known as tetrahydroaminoacridine (THA), marked a significant milestone in the pharmacological management of this neurodegenerative disorder. This document delves into the core of its clinical investigation, presenting detailed experimental protocols, quantitative outcomes, and the signaling pathways elucidated through this pioneering research.
Core Mechanism of Action
Tacrine's primary therapeutic effect is attributed to its function as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] In Alzheimer's disease, there is a notable deficit of acetylcholine, a neurotransmitter crucial for memory and cognitive functions, due to the degeneration of cholinergic neurons.[2][3] By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, tacrine increases the concentration and prolongs the action of this neurotransmitter.[2][3] This enhancement of cholinergic transmission in the cerebral cortex and hippocampus is believed to be the primary mechanism for the observed modest improvements in cognitive function.[2]
Beyond its primary action, research has suggested that tacrine may have other neuropharmacological effects, including modulation of muscarinic and nicotinic cholinergic receptors, and interactions with monoaminergic systems.[2][4]
Signaling Pathway of this compound
Caption: Cholinesterase Inhibition by this compound.
Pivotal Clinical Trials: A Quantitative Overview
The efficacy and safety of tacrine were primarily established through two key multicenter, double-blind, placebo-controlled clinical trials: a 12-week study and a more extensive 30-week study. These trials were instrumental in the 1993 FDA approval of tacrine (Cognex®) for the treatment of mild to moderate dementia of the Alzheimer's type.[5]
Table 1: Efficacy of this compound in a 12-Week, Double-Blind, Placebo-Controlled Trial
| Outcome Measure | Placebo | Tacrine (80 mg/day) | p-value |
| ADAS-Cog Change from Baseline | - | Significant Improvement | 0.015 |
| Clinician-Rated CGIC | - | Significant Improvement | 0.016 |
| Caregiver-Rated CGIC | - | Significant Improvement | 0.028 |
| Patients with ≥ 4-point ADAS-Cog Improvement | - | 51% | - |
Source: The Tacrine Study Group, 1992[3]
Table 2: Efficacy of this compound in a 30-Week, Randomized, Controlled Trial (Intent-to-Treat Analysis)
| Outcome Measure | Placebo | Tacrine (160 mg/day) | p-value |
| Clinician Interview-Based Impression (CIBI) | 17% Improved | 23% Improved | ≤ 0.05 |
| Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog) | - | Significant Dose-Response Trend | ≤ 0.05 |
Source: Knapp et al., 1994[1][6]
Table 3: Common Adverse Events in Tacrine Clinical Trials
| Adverse Event | Frequency | Notes |
| Elevated Alanine Aminotransferase (ALT) | ~50% of patients experienced elevations; 25% had elevations >3x the upper limit of normal (ULN). | Generally asymptomatic and reversible upon discontinuation of the drug.[3][7][8] |
| Nausea and/or Vomiting | 8% | Dose-related cholinergic effects.[3] |
| Diarrhea | 5% | Dose-related cholinergic effects.[3] |
| Abdominal Pain | 4% | Dose-related cholinergic effects.[3] |
| Dyspepsia | 3% | Dose-related cholinergic effects.[3] |
Source: The Tacrine Study Group, 1992; Watkins et al., 1994[3][7]
Experimental Protocols of Key Clinical Trials
The methodologies of the pivotal tacrine trials were designed to rigorously assess its efficacy and safety in a well-defined patient population.
Patient Population
The clinical trials enrolled male and female outpatients aged 50 years or older with a diagnosis of probable Alzheimer's disease of mild to moderate severity.[1][3] Patients were generally in good health otherwise, without significant cardiovascular, renal, or other medical conditions that could interfere with the study.[1][3]
Study Design: 30-Week Randomized Controlled Trial (Knapp et al., 1994)
This was a 30-week, randomized, double-blind, placebo-controlled, parallel-group trial conducted at 33 centers in the United States.[1] A total of 663 patients were enrolled.[6]
Dose Titration Schedule:
-
Group 1 (Placebo): Received placebo for the entire 30 weeks.
-
Group 2: Received 40 mg/day of tacrine for 6 weeks, followed by 80 mg/day for the remaining 24 weeks.
-
Group 3: Received 40 mg/day for 6 weeks, 80 mg/day for the next 6 weeks, and then 120 mg/day for the final 18 weeks.
-
Group 4: Progressed through 40 mg/day and 80 mg/day for 6 weeks each, then 120 mg/day for 6 weeks, and finally 160 mg/day for the last 12 weeks.[1]
Primary Outcome Measures
The primary endpoints for assessing the efficacy of tacrine were:
-
Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): This is a standardized, performance-based instrument that evaluates memory, language, and praxis, which are cognitive domains significantly affected in Alzheimer's disease.[2]
-
Clinician Interview-Based Impression (CIBI) and Clinical Global Impression of Change (CGIC): These scales provide a clinician's overall assessment of the patient's change in clinical status from baseline.[1][3]
Safety Monitoring: Hepatotoxicity
A major safety concern that emerged during the clinical trials was tacrine-induced hepatotoxicity, characterized by asymptomatic elevations in serum alanine aminotransferase (ALT) levels.[7][8] This necessitated a rigorous monitoring protocol.
Monitoring Protocol:
-
Serum ALT levels were monitored weekly for the first 18 weeks of treatment.
-
Monitoring frequency was then reduced to every other week for 4 weeks, then monthly for 2 months, and finally every 3 months.
-
Treatment was discontinued if ALT levels exceeded three times the upper limit of normal.[6] In many cases, patients could be rechallenged with tacrine after their liver enzyme levels returned to normal.[7]
Experimental Workflow of a Pivotal Tacrine Clinical Trial
References
- 1. A 30-week randomized controlled trial of high-dose tacrine in patients with Alzheimer's disease. The Tacrine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oipub.com [oipub.com]
- 3. A controlled trial of tacrine in Alzheimer's disease. The Tacrine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dal.novanet.ca [dal.novanet.ca]
- 5. The acute hepatotoxicity of tacrine explained by 1H NMR based metabolomic profiling - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 6. Tacrine in the treatment of Alzheimer's disease - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Hepatotoxic effects of tacrine administration in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety of tacrine: clinical trials, treatment IND, and postmarketing experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the role of tacrine in modulating cholinergic pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tacrine, a potent, centrally acting cholinesterase inhibitor, has been a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2] Its primary mechanism of action involves the reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine (ACh) in the synaptic cleft.[1][3][4] This enhancement of cholinergic neurotransmission is believed to underlie its cognitive-enhancing effects.[3] Beyond its role as a cholinesterase inhibitor, tacrine also exhibits a complex pharmacological profile, interacting with both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs) and influencing other neurotransmitter systems.[3][5][6] This whitepaper provides a comprehensive technical overview of the role of tacrine in modulating cholinergic pathways, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms and workflows.
Introduction: The Cholinergic Hypothesis and Tacrine's Place
The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in acetylcholine, a crucial neurotransmitter for memory and learning, contributes significantly to the cognitive decline observed in patients.[1] Tacrine was the first cholinesterase inhibitor to be approved for the treatment of Alzheimer's disease, directly addressing this hypothesis by preventing the breakdown of acetylcholine.[2][5] While its clinical use has been limited by hepatotoxicity, tacrine remains a vital tool in neuroscience research for understanding the complexities of the cholinergic system.[3][5]
Mechanism of Action: Beyond Cholinesterase Inhibition
Tacrine's primary therapeutic effect is achieved through the inhibition of cholinesterases. However, its interaction with cholinergic pathways is multifaceted.
Cholinesterase Inhibition
Tacrine acts as a reversible, non-competitive inhibitor of both AChE and BChE.[4][7] It binds to the peripheral anionic site of the enzyme, thereby interfering with the hydrolysis of acetylcholine. This leads to an accumulation of ACh at cholinergic synapses, prolonging its effect.
Interaction with Cholinergic Receptors
Tacrine's influence extends to the direct modulation of cholinergic receptors:
-
Muscarinic Receptors: Tacrine exhibits a biphasic effect on acetylcholine release via muscarinic receptors. At lower, clinically relevant concentrations, it can enhance ACh release through action on M1 receptors, while at higher concentrations, it can be inhibitory via M2 receptors.[8] Some studies suggest tacrine can also have a sensitizing effect on M-cholinergic receptors in smooth muscle after prolonged exposure.[9]
-
Nicotinic Receptors: Chronic treatment with tacrine has been shown to increase the number of nicotinic receptors in certain brain regions.[10][11] This upregulation might be achieved through interactions with both the acetylcholine binding site and an allosteric site on the receptor.[12]
Quantitative Data on Tacrine's Cholinergic Modulation
The following tables summarize key quantitative data from various in vitro and in vivo studies investigating tacrine's effects on the cholinergic system.
| Parameter | Enzyme/Receptor | Species/System | Value | Reference |
| IC50 | Acetylcholinesterase (AChE) | Snake Venom | 31 nM | [4] |
| Butyrylcholinesterase (BChE) | Human Serum | 25.6 nM | [4] | |
| Acetylcholinesterase (AChE) | Electric Eel | 109 nM | [13] | |
| Ki | Acetylcholinesterase (AChE) | Snake Venom | 13 nM | [4] |
| Butyrylcholinesterase (BChE) | Human Serum | 12 nM | [4] |
Table 1: Cholinesterase Inhibition by Tacrine
| Study Parameter | Brain Region | Species | Dosage | Effect | Reference |
| Extracellular ACh Levels | Cortex and Hippocampus | Aged Rats | 3 mg/kg (oral) | 3- to 4-fold increase | [14] |
| Extracellular ACh Levels | Hippocampus | Young Rats | 3 mg/kg (oral) | 2-fold increase | [14] |
| Extracellular ACh Levels | Hippocampus | Aged Rats | 3 mg/kg (oral) | 6-fold increase | [14] |
Table 2: In Vivo Effects of Tacrine on Acetylcholine Levels
Experimental Protocols
This section details the methodologies for key experiments used to investigate the role of tacrine in modulating cholinergic pathways.
Cholinesterase Activity Assay (Ellman's Method)
This spectrophotometric method is widely used to determine cholinesterase activity.
Principle: The assay measures the production of thiocholine from the hydrolysis of acetylthiocholine by acetylcholinesterase. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel or other sources)
-
Tacrine or other inhibitors
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the enzyme, inhibitor, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution.
-
Add different concentrations of tacrine to the wells designated for inhibition studies and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each tacrine concentration and calculate the IC50 value.
In Vivo Microdialysis for Acetylcholine Measurement
This technique allows for the sampling of extracellular acetylcholine from specific brain regions of a living animal.
Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is implanted into the brain region of interest. The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus for surgery
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection or a mass spectrometer (LC-MS/MS)
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetized or freely moving animal model (e.g., rat)
Procedure:
-
Surgical Implantation: Anesthetize the animal and use a stereotaxic frame to accurately implant the microdialysis probe into the target brain region (e.g., hippocampus or cortex).
-
Probe Perfusion: Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Sample Collection: Collect the dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Drug Administration: After a baseline collection period, administer tacrine (e.g., orally or intraperitoneally).
-
Sample Analysis: Analyze the collected dialysate samples for acetylcholine concentration using HPLC-ED or LC-MS/MS.[15][16][17]
-
Data Analysis: Express the acetylcholine concentrations as a percentage of the baseline levels and plot the time course of the effect of tacrine.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by tacrine and a typical experimental workflow for its investigation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tacrine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]
- 4. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Region-Specific and Age-Dependent Multitarget Effects of Acetylcholinesterase Inhibitor Tacrine on Comprehensive Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biphasic effect of tacrine on acetylcholine release in rat brain via M1 and M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitizing effect of tacrine on M-cholinergic receptors in gastric smooth muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic treatments with tacrine and (-)-nicotine induce different changes of nicotinic and muscarinic acetylcholine receptors in the brain of aged rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tacrine restores cholinergic nicotinic receptors and glucose metabolism in Alzheimer patients as visualized by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Tacrine administration enhances extracellular acetylcholine in vivo and restores the cognitive impairment in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative determination of acetylcholine and choline in microdialysis samples by MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of Novel Tacrine Hydrochloride Derivatives with Reduced Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel tacrine hydrochloride derivatives engineered for reduced hepatotoxicity, a significant limitation of the original drug. It includes comprehensive methodologies for key experiments, quantitative data summaries, and visualizations of critical pathways and workflows to guide researchers in the development of safer and more effective cholinesterase inhibitors.
Introduction
Tacrine was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2] Its clinical use, however, has been severely restricted due to a high incidence of dose-dependent hepatotoxicity, often manifesting as elevated serum aminotransferase levels.[3][4] This toxicity is primarily attributed to the metabolic activation of tacrine by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites, oxidative stress, and subsequent hepatocellular injury.[4][5] Consequently, a major focus of medicinal chemistry research has been the structural modification of the tacrine scaffold to mitigate its liver toxicity while preserving or enhancing its acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity.[1][2][6]
Recent strategies have focused on alterations to the tacrine core to reduce the formation of toxic metabolites.[1][6] These include the introduction of various substituents on the acridine ring and modifications of the amino group.[7] For instance, the synthesis of tacrine-triazole derivatives and hybrids with other pharmacologically active molecules has shown promise in reducing hepatotoxicity.[6][8] This document outlines the synthesis of a representative novel tacrine derivative and provides detailed protocols for the evaluation of its cholinesterase inhibitory activity and, crucially, its hepatotoxic potential using in vitro models.
Data Presentation
The following tables summarize the quantitative data for representative novel tacrine derivatives compared to the parent compound, tacrine.
Table 1: Cholinesterase Inhibitory Activity
| Compound | AChE IC50 (nM) | BChE IC50 (nM) |
| Tacrine | 100 - 184.09 | 77.6 - 83.5 |
| Novel Derivative 3a (Tacrine-propargylamine) | 51.3 | 77.6 |
| Novel Derivative 3b (Tacrine-propargylamine) | 11.2 | 83.5 |
| Novel Derivative 3c | 46.8 | - |
| Novel Derivative 3f | 45.9 | - |
| Novel Derivative 3m | 13.6 | - |
| Novel Derivative 4c | 12.97 | - |
| Novel Derivative 6c | 5.17 | - |
| Novel Derivative 6f | 7.14 | - |
Data compiled from multiple sources.[9][10][11][12] Note: IC50 values can vary based on experimental conditions.
Table 2: In Vitro Hepatotoxicity in HepG2 Cells
| Compound | Concentration (µM) | Cell Viability (%) |
| Tacrine | 50 | Safe |
| 100 | Decreased Viability | |
| 300 | ~50% | |
| Novel Derivative 14 | 300 | >80% |
| Novel Derivative 201 | 300 | >80% |
| Novel Derivative 204 | 300 | >80% |
| Novel Derivative 209 | 300 | >80% |
| Novel Derivative 212 | 300 | >80% |
| Novel Derivative 214 | 300 | >80% |
| Novel Derivative 4c | 300 | No Significant Decrease |
Data compiled from multiple sources.[9][10] HepG2 cells are a widely used human liver carcinoma cell line for in vitro cytotoxicity studies.[13][14]
Experimental Protocols
Protocol 1: Synthesis of a Novel N-Propargyl-Substituted Tacrine Derivative
This protocol describes a representative synthesis of an N-propargyl-substituted tacrine derivative, a modification aimed at reducing hepatotoxicity.[6]
Materials:
-
Tacrine
-
Potassium hydroxide (KOH)
-
Propargyl bromide
-
Cyclopentyl methyl ether (CPME)
-
Anhydrous sodium sulfate (Na2SO4)
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve tacrine (1 mmol, 198 mg) in CPME (2 mL) in a round-bottom flask equipped with a magnetic stirrer.[6]
-
Cool the mixture to 0 °C using an ice bath.
-
Add KOH (2 equivalents, 112 mg) to the solution and stir for 10 minutes at 0 °C.[6]
-
Add propargyl bromide (1.5 equivalents, 114 µL) to the mixture at room temperature.[6]
-
Stir the resulting mixture for 12 hours at room temperature.[6]
-
After 12 hours, add 2 mL of water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CPME (3 x 1 mL).[6]
-
Combine the organic phases and dry over anhydrous Na2SO4.[6]
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to yield the N-propargyl-substituted tacrine derivative.[6]
-
Purify the crude product by column chromatography if necessary.
Protocol 2: In Vitro Hepatotoxicity Assessment using HepG2 Cell Viability Assay
This protocol details a common method for assessing the hepatotoxicity of novel compounds using the human liver cancer cell line, HepG2.[5][13][15][16]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Tacrine and novel tacrine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare stock solutions of tacrine and the novel derivatives in DMSO.
-
Dilute the stock solutions to various concentrations (e.g., 10, 50, 100, 300 µM) in the cell culture medium. The final DMSO concentration should be below 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known hepatotoxic compound).
-
Incubate the plates for 24 to 72 hours.[13]
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes the widely used Ellman's method for determining the AChE inhibitory activity of the synthesized compounds.[17][18][19]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Tacrine and novel tacrine derivatives
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds (tacrine and derivatives) at various concentrations in the phosphate buffer.
-
In a 96-well plate, add the following to each well in the specified order:
-
Incubate the plate at 25°C for 10 minutes.[17]
-
Add 10 µL of 10 mM DTNB to the reaction mixture.[17]
-
Initiate the reaction by adding 10 µL of 14 mM ATCI.[17]
-
Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 10 minutes, or as a single endpoint reading after a defined incubation period.[18][19]
-
A control well should contain the buffer and all reagents except the test compound.[17]
-
Calculate the percentage of AChE inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the development of novel tacrine derivatives.
Caption: Tacrine-Induced Hepatotoxicity Signaling Pathway.
Caption: Workflow for Synthesis and Screening of Novel Tacrine Derivatives.
Caption: Comparison of Tacrine and Novel Derivatives.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity study of tacrine, structurally and pharmacologically related compounds using rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tacrine, an oral acetylcholinesterase inhibitor, induced hepatic oxidative damage, which was blocked by liquiritigenin through GSK3-beta inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel tacrine derivatives exhibiting improved acetylcholinesterase inhibition: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tacrine-propargylamine derivatives with improved acetylcholinesterase inhibitory activity and lower hepatotoxicity as a potential lead compound for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-based assay using glutathione-depleted HepaRG and HepG2 human liver cells for predicting drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reprocell.com [reprocell.com]
- 17. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 18. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 19. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
Application Note: Quantitative Analysis of Tacrine and its Metabolites in Brain Tissue by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tacrine, a centrally acting acetylcholinesterase inhibitor, was the first drug approved for the treatment of mild to moderate Alzheimer's disease.[1] Understanding its distribution and metabolism within the brain is crucial for elucidating its therapeutic effects and potential side effects. This application note provides a detailed protocol for the simultaneous quantification of tacrine and its major hydroxylated metabolites (1-hydroxy-tacrine, 2-hydroxy-tacrine, and 4-hydroxy-tacrine) in rat brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The major metabolite, 1-hydroxy-tacrine (velnacrine), is also pharmacologically active.[1][2]
This method is intended for researchers, scientists, and drug development professionals engaged in preclinical pharmacokinetic and pharmacodynamic studies of tacrine and its derivatives.
Quantitative Data Summary
The following table summarizes the brain tissue concentrations of tacrine and its metabolites in rats following oral administration. This data is essential for understanding the brain disposition of these compounds.
| Analyte | LLOQ (ng/g) | Brain Concentration Range (ng/g) |
| Tacrine | 12.3[3] | ~19.34 (at 27 min post i.m. admin)[4] |
| 1-Hydroxy-tacrine | 33.5[3] | Lower than tacrine[5] |
| 2-Hydroxy-tacrine | 10.6[3] | Data not available |
| 4-Hydroxy-tacrine | 10.5[3] | Data not available |
Note: The provided brain concentration for tacrine is from a study with intramuscular administration and should be considered as a reference. Brain-to-plasma ratios have been shown to be significantly higher for tacrine and 4-hydroxy-tacrine compared to 1-hydroxy-tacrine and 2-hydroxy-tacrine.[3] After a single 16 mg/kg oral dose in rats, tacrine concentrations in brain tissue were approximately 5-fold higher than in plasma.[5] Following multiple doses, tacrine concentration in the brain was about 3-fold higher than after a single dose, while the 1-hydroxy-tacrine concentration only increased by 50%.[5]
Experimental Protocols
This section provides a detailed methodology for the analysis of tacrine and its metabolites in brain tissue.
Brain Tissue Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. This protocol utilizes a liquid-liquid extraction (LLE) method.
Materials:
-
Rat brain tissue, stored at -80°C
-
Ice-cold homogenization buffer (e.g., 1.89% formic acid in water)[6]
-
Internal Standard (IS) solution (e.g., Phenacetin)
-
Centrifuge capable of 14,000 rpm and 4°C
-
Homogenizer (e.g., Polytron PT 1200C)[6]
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (mobile phase)
Protocol:
-
Thaw frozen brain tissue samples on ice.
-
Weigh the tissue and add ice-cold homogenization buffer at a ratio of 1g tissue to 10 mL buffer.[6]
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
Centrifuge the homogenate at 14,000 rpm for 40 minutes at 4°C.[6]
-
Transfer a known volume of the supernatant to a clean tube.
-
Add the internal standard solution to the supernatant.
-
Perform liquid-liquid extraction by adding ethyl acetate (e.g., 1.5 mL).[7]
-
Vortex the mixture for 5 minutes.[7]
-
Centrifuge at 10,000 rpm for 10 minutes.[7]
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.[7]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
This section outlines the conditions for chromatographic separation and mass spectrometric detection.
Instrumentation:
-
UPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Thermo Hypersil BDS C18 or equivalent (e.g., Atlantis dC18)[3][7][8]
-
Gradient: A linear gradient can be optimized for the separation of tacrine and its metabolites.
-
Injection Volume: 10 µL[7]
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Visualizations
Tacrine Metabolism Pathway
The primary metabolic pathway for tacrine involves hydroxylation, mainly mediated by the cytochrome P450 enzyme CYP1A2 in the liver.[1][2][9]
Caption: Metabolic pathway of tacrine to its major hydroxylated metabolites.
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Caption: Workflow for LC-MS/MS analysis of tacrine in brain tissue.
References
- 1. Tacrine - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Tacrine (HMDB0014526) [hmdb.ca]
- 3. Pharmacokinetics and brain dispositions of tacrine and its major bioactive monohydroxylated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Distribution of tacrine and metabolites in rat brain and plasma after single- and multiple-dose regimens. Evidence for accumulation of tacrine in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Highly Sensitive LC-MS-MS Method for the Determination of Tacrine in Rat Plasma: Application to Pharmacokinetic Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Tacrine Hydrochloride Administration in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of tacrine hydrochloride in rodent models. Tacrine (1,2,3,4-tetrahydro-9-acridinamine) is a centrally acting, reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which was historically used for the treatment of mild to moderate dementia of the Alzheimer's type. In preclinical research, it serves as a valuable tool for studying cholinergic neurotransmission, cognitive function, and neuroinflammation.
Mechanism of Action
Tacrine's primary mechanism of action is the inhibition of cholinesterases, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] By inhibiting AChE and BChE, tacrine increases the concentration and prolongs the action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3] This is particularly relevant in brain regions associated with memory and learning, such as the hippocampus and cerebral cortex.[1][3]
Beyond its role as a cholinesterase inhibitor, tacrine exhibits a multi-target profile, which includes:
-
Modulation of muscarinic and nicotinic cholinergic receptors.[1][4]
-
Inhibition of the JAK2/STAT3 signaling pathway, which is involved in neuroinflammatory processes.[4]
-
Interaction with cytochrome P-450 enzymes.[5]
Signaling Pathway of this compound
Caption: Cholinergic signaling pathway modulated by Tacrine HCl.
Pharmacokinetic and Dosage Information
Tacrine is readily absorbed and crosses the blood-brain barrier.[1][6] Its metabolism primarily occurs in the liver via the cytochrome P450 enzyme CYP1A2.[3][7] The following tables summarize key pharmacokinetic parameters and reported dosages in rodent models.
Table 1: Pharmacokinetic Parameters of Tacrine in Rodents
| Parameter | Value | Species | Reference |
| Bioavailability (Oral) | 10% - 30% | - | [4] |
| Plasma Half-life | 2 - 4 hours | - | [3][7] |
| Protein Binding | ~55% | - | [4] |
| Metabolism | Hepatic (CYP1A2) | - | [3] |
| Major Metabolite | 1-hydroxy-tacrine | Rat | [3][7] |
| Median Lethal Dose (LD50) | 40 mg/kg (oral) | Rat | [3][8] |
Table 2: Reported Dosages of this compound in Rodent Studies
| Dose | Route of Administration | Rodent Species | Experimental Context | Reference |
| 0.3 - 3 mg/kg | Oral | Rat | Cognitive enhancement | [9] |
| 1.25 - 5.0 mg/kg | Intraperitoneal (I.P.) | Rat | Motor function assessment | [10] |
| 3 mg/kg | Intraperitoneal (I.P.) | Mouse | Avoidance impairment studies | [5] |
| 5 mg/kg | - | Rat | Brain AChE inhibition | [5] |
| 10 mg/kg/day (for 7 days) | Intraperitoneal (I.P.) | Rat | Receptor binding studies | [11] |
| 16 mg/kg | - | Rat | Brain distribution studies | [6] |
| 20 - 40 µmol/kg | - | Mouse | Learning and memory retention | [12] |
Experimental Protocols
Below are detailed protocols for common applications of this compound in rodent models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Assessment of Cognitive Enhancement using the Novel Object Recognition (NOR) Test
This protocol is designed to assess the effects of tacrine on recognition memory in aged rats or in a scopolamine-induced amnesia model.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Scopolamine hydrobromide (for amnesia model)
-
Rodent gavage needles or injection syringes
-
Open field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal blocks)
-
Video recording and analysis software
Procedure:
-
Animal Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment. Handle the animals for several days prior to testing to reduce stress.
-
Habituation: On day 1, allow each rat to freely explore the empty open field arena for 10 minutes.
-
Drug Administration:
-
Prepare this compound solution in sterile saline.
-
Administer tacrine (e.g., 1 or 3 mg/kg) or vehicle via oral gavage or I.P. injection 30-60 minutes before the first trial.[13]
-
For the amnesia model, administer scopolamine (e.g., 0.5-1 mg/kg, I.P.) 30 minutes before the first trial, and administer tacrine 30 minutes prior to scopolamine.
-
-
Trial 1 (Familiarization):
-
Place two identical objects in opposite corners of the arena.
-
Place the rat in the center of the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose.
-
-
Inter-trial Interval: Return the rat to its home cage for a defined period (e.g., 1 hour or 24 hours).
-
Trial 2 (Test):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) for the test trial: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Compare the DI between tacrine-treated and control groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Experimental Workflow for a Behavioral Study
Caption: General experimental workflow for in vivo rodent behavioral studies.
Protocol 2: In Vivo Microdialysis for Extracellular Acetylcholine Measurement
This protocol allows for the direct measurement of acetylcholine levels in specific brain regions following tacrine administration.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate membrane cutoff)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Anesthetic and surgical tools
Procedure:
-
Probe Implantation:
-
Anesthetize the rodent (e.g., with isoflurane or ketamine/xylazine).
-
Secure the animal in the stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the perfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours.
-
-
Baseline Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-80 minutes to establish a stable baseline of extracellular ACh levels.
-
-
Drug Administration:
-
Administer this compound (e.g., 3 mg/kg, oral or I.P.) or vehicle.[13]
-
-
Post-treatment Collection:
-
Continue collecting dialysate samples for at least 2-3 hours post-administration to monitor the change in ACh levels over time.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for ACh concentration using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the ACh concentrations in each post-treatment sample as a percentage of the average baseline concentration.
-
Compare the time course of ACh changes between the tacrine and vehicle groups. A study found that at 3 mg/kg, tacrine increased extracellular ACh levels three- to four-fold in young and aged rats, peaking 60-80 minutes after administration.[13]
-
Safety and Handling
This compound can be hepatotoxic.[1][4] Researchers should handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Overdose can lead to a cholinergic crisis, characterized by salivation, lacrimation, tremor, and convulsions.[3][8] All animal procedures should be designed to minimize pain and distress.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Distribution of tacrine and metabolites in rat brain and plasma after single- and multiple-dose regimens. Evidence for accumulation of tacrine in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tacrine - Wikipedia [en.wikipedia.org]
- 8. Cognex (Tacrine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Motor dysfunction produced by tacrine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repeated administration of tacrine to normal rats: effects on cholinergic, glutamatergic, and GABAergic receptor subtypes in rat brain using receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tacrine administration enhances extracellular acetylcholine in vivo and restores the cognitive impairment in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing an In Vitro Model of Tacrine-Induced Hepatotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacrine, a potent acetylcholinesterase inhibitor, was one of the first drugs approved for the treatment of Alzheimer's disease. However, its clinical application has been significantly limited due to a high incidence of drug-induced liver injury (DILI), manifesting as elevated serum aminotransferase levels in a substantial percentage of patients. Understanding the mechanisms of tacrine's hepatotoxicity is crucial for the development of safer neuroprotective drugs. This document provides detailed application notes and experimental protocols for establishing a robust in vitro model of tacrine-induced hepatotoxicity using the human hepatoma cell line, HepG2.
The primary mechanisms implicated in tacrine-induced liver injury include metabolic activation, oxidative stress, mitochondrial dysfunction, and subsequent apoptosis. Tacrine is metabolized by cytochrome P450 enzymes, particularly CYP1A2, into reactive metabolites that can deplete intracellular glutathione (GSH) stores, leading to oxidative stress. This oxidative stress, characterized by an increase in reactive oxygen species (ROS), can damage cellular components, including mitochondria. Mitochondrial dysfunction, marked by a decrease in mitochondrial membrane potential (MMP), can trigger the intrinsic apoptotic pathway, involving the release of cytochrome c and activation of executioner caspases like caspase-3, ultimately leading to programmed cell death.
This guide will detail the necessary cell culture techniques, experimental procedures to probe these key toxicological events, and data presentation strategies to facilitate the assessment of potential hepatotoxicity of new chemical entities.
Key Signaling Pathways in Tacrine-Induced Hepatotoxicity
Tacrine-induced hepatotoxicity is a multifactorial process involving a cascade of cellular events. The key signaling pathways are initiated by the metabolic activation of tacrine and culminate in apoptosis.
Caption: Key signaling cascade in tacrine-induced hepatotoxicity.
Experimental Workflow for Assessing Tacrine Hepatotoxicity
A systematic workflow is essential for reproducibly assessing tacrine-induced hepatotoxicity in vitro. The following diagram outlines the key steps from cell culture to data analysis.
Caption: General experimental workflow for in vitro hepatotoxicity assessment.
Data Presentation: Quantitative Effects of Tacrine on HepG2 Cells
The following tables summarize the dose-dependent effects of tacrine on various indicators of hepatotoxicity in HepG2 cells. These values are compiled from multiple studies and represent typical outcomes. Researchers should establish their own dose-response curves based on their specific experimental conditions.
Table 1: Effect of Tacrine on Cell Viability and Cytotoxicity in HepG2 Cells (24-hour treatment)
| Tacrine Concentration (µM) | Cell Viability (% of Control) | LDH Leakage (% of Maximum) |
| 0 (Control) | 100 | Baseline |
| 50 | ~95 | Minimal Increase |
| 100 | 51.3[1] | Noticeable Increase |
| 300 | 43.1[1] | Significant Increase |
| 1000 | <25 | High |
Table 2: Tacrine-Induced Oxidative Stress and Mitochondrial Dysfunction in HepG2 Cells
| Tacrine Concentration (µM) | Intracellular GSH Levels (% of Control) | ROS Production (Fold Increase vs. Control) | Mitochondrial Membrane Potential (% of Control) |
| 0 (Control) | 100 | 1.0 | 100 |
| 50 | Decreased | >1.5 | Decreased |
| 100 | Significantly Decreased | >2.0 | Significantly Decreased |
| 300 | Markedly Decreased | >3.0 | Markedly Decreased |
Table 3: Induction of Apoptosis by Tacrine in HepG2 Cells
| Tacrine Concentration (µM) | Caspase-3 Activity (Fold Increase vs. Control) |
| 0 (Control) | 1.0 |
| 50 | >1.5 |
| 100 | >2.0 |
| 300 | >3.0 |
Note: The quantitative data presented are approximations derived from published literature and should be used as a reference. Actual values may vary depending on experimental conditions such as cell passage number, seeding density, and incubation time.
Experimental Protocols
HepG2 Cell Culture
Objective: To maintain and passage HepG2 cells for use in hepatotoxicity assays.
Materials:
-
HepG2 cell line (ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
96-well flat-bottom cell culture plates
Protocol:
-
Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 70-80% confluency, aspirate the medium and wash the monolayer twice with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 5-7 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and count the cells using a hemocytometer.
-
Seed cells into new flasks at a ratio of 1:4 to 1:8 for continued culture, or into 96-well plates for assays.
Cell Viability Assessment (MTT Assay)
Objective: To measure the effect of tacrine on the metabolic activity of HepG2 cells as an indicator of cell viability.
Materials:
-
HepG2 cells seeded in a 96-well plate
-
Tacrine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Seed HepG2 cells at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of tacrine (e.g., 0, 50, 100, 300, 1000 µM) for the desired time period (e.g., 6, 24, 48 hours).
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cytotoxicity Assessment (LDH Assay)
Objective: To quantify plasma membrane damage by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
Materials:
-
Supernatant from tacrine-treated HepG2 cells
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
Follow the cell seeding and tacrine treatment protocol as described for the MTT assay.
-
After the treatment period, carefully collect 50 µL of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the supernatant to a reaction mixture.
-
Incubate for the recommended time (usually 30 minutes) at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
Measurement of Intracellular Glutathione (GSH)
Objective: To quantify the levels of intracellular GSH as a marker of cellular antioxidant capacity.
Materials:
-
Tacrine-treated HepG2 cells in a 96-well plate
-
Commercially available GSH assay kit (e.g., based on Ellman's reagent, DTNB)
Protocol:
-
After tacrine treatment, wash the cells with PBS.
-
Lyse the cells according to the kit manufacturer's protocol.
-
Collect the cell lysates.
-
Follow the manufacturer's instructions for the GSH assay, which typically involves the reaction of GSH with DTNB to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 412 nm).
-
Determine the GSH concentration based on a standard curve and normalize to the protein concentration of the cell lysate.
Measurement of Reactive Oxygen Species (ROS)
Objective: To measure the intracellular production of ROS using the DCFH-DA probe.
Materials:
-
Tacrine-treated HepG2 cells in a black, clear-bottom 96-well plate
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS)
Protocol:
-
After tacrine treatment, remove the culture medium and wash the cells twice with HBSS.
-
Add 100 µL of 10 µM DCFH-DA in HBSS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove the excess probe.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
Assessment of Mitochondrial Membrane Potential (MMP)
Objective: To assess mitochondrial health by measuring the mitochondrial membrane potential using the JC-1 probe.
Materials:
-
Tacrine-treated HepG2 cells in a black, clear-bottom 96-well plate
-
JC-1 staining solution
Protocol:
-
After tacrine treatment, incubate the cells with JC-1 staining solution (typically 5 µM in culture medium) for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer (provided with most kits) or PBS.
-
Measure the fluorescence intensity of JC-1 monomers (excitation ~485 nm, emission ~535 nm, indicating low MMP) and J-aggregates (excitation ~540 nm, emission ~590 nm, indicating high MMP).
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization. A decrease in this ratio signifies a loss of MMP.
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Tacrine-treated HepG2 cells
-
Commercially available colorimetric or fluorometric caspase-3 assay kit
Protocol:
-
After tacrine treatment, lyse the cells according to the kit manufacturer's protocol.
-
Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) provided in the kit.
-
Measure the absorbance (e.g., at 405 nm) or fluorescence at the appropriate wavelengths.
-
Calculate the fold increase in caspase-3 activity compared to the untreated control.
Conclusion
The in vitro model described in these application notes provides a comprehensive framework for investigating the mechanisms of tacrine-induced hepatotoxicity. By employing a battery of assays targeting cell viability, oxidative stress, mitochondrial function, and apoptosis, researchers can effectively screen novel compounds for potential liver liabilities. The provided protocols and data tables serve as a valuable resource for establishing and standardizing these assessments in a drug discovery and development setting. It is important to note that while HepG2 cells are a convenient and widely used model, primary human hepatocytes, especially in 3D culture formats, may offer a more physiologically relevant system for confirming findings.
References
Application Notes and Protocols: Tacrine Hydrochloride as a Positive Control in Cholinesterase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacrine hydrochloride is a well-characterized, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] Its primary mechanism of action involves binding to the active site of these enzymes, thereby preventing the hydrolysis of the neurotransmitter acetylcholine.[3] This property makes tacrine an essential tool in cholinesterase research, where it serves as a reliable positive control for validating assay performance and comparing the potency of novel inhibitors. This document provides detailed protocols and data for the use of this compound as a positive control in cholinesterase assays, primarily focusing on the widely used Ellman's method.[4][5]
Mechanism of Action
Acetylcholinesterase is responsible for the breakdown of acetylcholine in the synaptic cleft, a crucial step for terminating neuronal transmission.[3] Tacrine inhibits this process, leading to an accumulation of acetylcholine and enhanced cholinergic activity.[1] It acts as a centrally acting anticholinesterase and an indirect cholinergic agonist.[2] While it was historically used in the treatment of Alzheimer's disease, its clinical application has been limited by hepatotoxicity.[3][6] Nevertheless, it remains a gold standard for in vitro cholinesterase inhibition studies.
Quantitative Data: Inhibitory Potency of Tacrine
The inhibitory potency of tacrine is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The IC50 values for tacrine can vary slightly depending on the enzyme source and assay conditions.
| Enzyme | Source | IC50 Value | Reference |
| Acetylcholinesterase (AChE) | Snake Venom | 31 nM | [2][7][8] |
| Butyrylcholinesterase (BChE) | Human Serum | 25.6 nM | [2][7][8] |
| Acetylcholinesterase (AChE) | Electric Eel | 0.0145 µM | [6] |
| Butyrylcholinesterase (BChE) | Equine Serum | 0.003 µM | [6] |
| Acetylcholinesterase (AChE) | Not Specified | 109 nM | [9] |
| Acetylcholinesterase (AChE) | Not Specified | 221 nM | [10] |
Experimental Protocols
The most common method for determining cholinesterase activity is the spectrophotometric method developed by Ellman.[5] This assay relies on the hydrolysis of acetylthiocholine (ATC) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[4][5]
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a stock solution of 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M phosphate buffer (pH 7.4).
-
Acetylthiocholine Iodide (ATC) Solution (10 mM): Prepare fresh by dissolving 28.9 mg of ATC in 10 mL of deionized water.
-
Acetylcholinesterase (AChE) Solution: Prepare a stock solution of AChE from a commercial source (e.g., from electric eel) in 0.1 M phosphate buffer (pH 8.0). The final concentration will depend on the specific activity of the enzyme preparation.
-
This compound Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in deionized water or an appropriate solvent like DMSO. Further dilutions should be made to achieve the desired final concentrations for the assay.
Cholinesterase Inhibition Assay Protocol (96-well plate format)
-
Assay Plate Preparation:
-
Add 20 µL of various concentrations of this compound (positive control) or test compounds to the wells of a 96-well microplate.
-
For the negative control (100% enzyme activity), add 20 µL of the corresponding vehicle (e.g., water or DMSO).
-
For the blank, add 40 µL of the vehicle.
-
-
Enzyme Addition: Add 20 µL of the AChE solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.[11]
-
Substrate and Chromogen Addition: Add 140 µL of 0.1 M phosphate buffer (pH 8.0) and 10 µL of DTNB solution to each well.
-
Initiate Reaction: Add 10 µL of the ATC solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of tacrine using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the tacrine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Cholinesterase Signaling Pathway and Inhibition
Caption: Mechanism of acetylcholine hydrolysis by AChE and its inhibition by tacrine.
Experimental Workflow for Cholinesterase Assay
Caption: Workflow for a typical cholinesterase inhibition assay using tacrine.
Role of Tacrine as a Positive Control
Caption: Logical role of tacrine as a positive control in a cholinesterase assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Merged Tacrine-Based, Multitarget-Directed Acetylcholinesterase Inhibitors 2015–Present: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Preparation of Tacrine Hydrochloride Stock Solutions in DMSO for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacrine hydrochloride is a centrally acting reversible cholinesterase inhibitor that was the first drug approved for the treatment of mild to moderate dementia in Alzheimer's disease.[1][2][3] Its primary mechanism of action involves the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of the neurotransmitter acetylcholine in the brain.[4][5][6] Beyond its role in Alzheimer's disease, tacrine and its derivatives are utilized in a variety of in vitro studies to investigate neuroprotection, cytotoxicity, and cellular signaling pathways.[1][7][8]
Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for use in cell culture experiments. However, proper preparation, storage, and dilution of these stock solutions are critical to ensure experimental reproducibility and to minimize solvent-induced artifacts. These application notes provide detailed protocols for the preparation of this compound stock solutions in DMSO and their subsequent use in cell culture experiments.
Data Presentation
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₄N₂・HCl | [9] |
| Molecular Weight | 234.7 g/mol | [9] |
| Appearance | Crystalline solid | [9] |
| Solubility in DMSO | ~32-50 mg/mL | [5][9][10] |
| Solubility in Water | ~100 mg/mL | [10] |
| Solubility in PBS (pH 7.2) | ~16 mg/mL | [9] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference(s) |
| Solid | -20°C | ≥ 4 years | [9] |
| DMSO Stock Solution | -20°C | At least 1 month | [5] |
| DMSO Stock Solution | -80°C | At least 1 year | [5] |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | [9] |
Table 3: Example Concentrations and Treatment Times for In Vitro Studies
| Cell Line | Concentration Range | Treatment Time | Studied Effect | Reference(s) |
| SH-SY5Y | 10⁻⁹ to 10⁻⁴ M | Chronic | Nicotinic receptor upregulation | [11] |
| SH-SY5Y | 0-100 µM | 6, 24, 48 hours | Cytotoxicity | [12] |
| PC12 | 1 µM | Preincubation | Attenuation of Aβ(25-35) neurotoxicity | [5] |
| PC12 | Not specified | Preincubation | Protection against H₂O₂-induced apoptosis | [13] |
| HepG2 | 30-1000 µg/mL | 6 hours | Cytotoxicity (cell viability) | [14] |
| HepG2 | 30 µM - 1 mM | 24 hours | Cytotoxicity (cell viability) | [15][16] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Safety Precautions: this compound should be handled with care as it is considered hazardous.[9] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood.
-
Calculation:
-
The molecular weight of this compound is 234.7 g/mol .
-
To prepare a 10 mM stock solution, you will need 2.347 mg of this compound per 1 mL of DMSO.
-
Calculation: 10 mmol/L * 234.7 g/mol = 2347 g/L = 2.347 mg/mL
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound (e.g., 2.347 mg for 1 mL of stock solution).
-
-
Dissolving:
-
Aliquoting and Storage:
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Treatment
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound you want to treat your cells with (refer to Table 3 for examples).
-
Intermediate Dilution (Recommended): To avoid precipitation of the compound when adding it directly to the aqueous cell culture medium, it is recommended to perform an intermediate dilution step.[17]
-
For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock solution 1:100 in sterile cell culture medium to make a 100 µM intermediate solution.
-
Example: Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium.
-
-
Final Dilution:
-
Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the desired final concentration.
-
Example: To get a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.
-
-
DMSO Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the cells treated with this compound.[18]
-
Prepare a dilution of pure DMSO in cell culture medium that matches the highest concentration of DMSO used in your experimental conditions.
-
The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[18]
-
-
Mixing: Gently mix the contents of the wells after adding the this compound solution or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment time as determined by your experimental design.
Mandatory Visualization
Signaling Pathways Affected by Tacrine
Tacrine's primary mechanism of action is the inhibition of acetylcholinesterase, which increases acetylcholine levels in the synaptic cleft.[4][6] This enhanced cholinergic signaling is central to its effects. However, research has revealed that tacrine can also influence other cellular pathways, contributing to both its neuroprotective and cytotoxic effects.[1][19]
Caption: Signaling pathways influenced by this compound.
Experimental Workflow for Cell Culture Treatment
The following diagram outlines the general workflow for treating cultured cells with a DMSO-dissolved compound like this compound.
Caption: Workflow for cell treatment with this compound.
References
- 1. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacolibrary.Drugs.N_NervousSystem.N06D_AntiDementiaDrugs.N06DA01_Tacrine.Tacrine [build.openmodelica.org]
- 3. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Neuroactive Multifunctional Tacrine Congeners with Cholinesterase, Anti-Amyloid Aggregation and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Tacrine interacts with different sites on nicotinic receptor subtypes in SH-SY5Y neuroblastoma and M10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Tacrine attenuates hydrogen peroxide-induced apoptosis by regulating expression of apoptosis-related genes in rat PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective Effects of Red Ginseng Against Tacrine-Induced Hepatotoxicity: An Integrated Approach with Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound | TargetMol [targetmol.com]
- 18. medchemexpress.cn [medchemexpress.cn]
- 19. Tacrine induces apoptosis through lysosome- and mitochondria-dependent pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tacrine Hydrochloride Solubility in PBS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with tacrine hydrochloride in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide
Q1: My this compound is not dissolving in PBS at room temperature. What should I do?
A1: If you observe that this compound is not readily dissolving in PBS, you can try the following methods to aid dissolution:
-
Sonication: Sonicating the solution can help break down particles and enhance solubility.
-
Gentle Heating: Gently warming the solution can also increase the solubility of this compound. However, be cautious with temperature to avoid any potential degradation of the compound.
-
Fresh Solution Preparation: It is highly recommended to prepare fresh solutions of this compound and use them within a short period. Aqueous solutions are not recommended to be stored for more than one day.[1][2]
Q2: I've prepared a this compound solution in PBS, but I see precipitation over time. Why is this happening and how can I prevent it?
A2: Precipitation of this compound in PBS can occur due to several factors, including solution saturation, temperature changes, or pH shifts. To prevent this:
-
Ensure Complete Dissolution Initially: Use sonication or gentle heating to ensure the compound is fully dissolved when you first prepare the solution.
-
Maintain Consistent Temperature: Avoid storing the solution at lower temperatures, as this can decrease solubility and lead to precipitation.
-
Use Freshly Prepared Solutions: As recommended, using the solution shortly after preparation is the best way to avoid precipitation issues that can occur with storage.[1][2] Do not store aqueous solutions for more than one day.[1][2]
Q3: Can I prepare a concentrated stock solution of this compound in an organic solvent first and then dilute it in PBS?
A3: Yes, this is a common and recommended practice. This compound is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide (DMF).[1] You can prepare a concentrated stock solution in one of these solvents and then dilute it to your desired final concentration in PBS. When doing so, ensure the final concentration of the organic solvent is low enough to not affect your experimental model, as organic solvents can have physiological effects.[1]
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in PBS?
A1: The solubility of this compound in PBS (pH 7.2) is approximately 16 mg/mL.[1][2]
Q2: In which other solvents is this compound soluble?
A2: this compound is soluble in a variety of organic solvents. The approximate solubilities are:
-
Dimethyl sulfoxide (DMSO): ~50 mg/mL[1]
-
Ethanol: ~20 mg/mL[1]
-
Dimethyl formamide (DMF): ~33 mg/mL[1]
-
Water: Soluble, with some sources stating up to 100 mM.[3]
Q3: What is the pKa of this compound?
A3: The reported pKa of tacrine is around 9.8-9.95, indicating it is a weak base.[4] This property is important as the solubility of tacrine is pH-dependent; it is more soluble in acidic conditions due to the formation of soluble salts.[5]
Q4: How should I store solid this compound?
A4: Solid this compound should be stored at -20°C.[1][2]
Q5: For how long can I store an aqueous solution of this compound?
A5: It is not recommended to store aqueous solutions of this compound for more than one day.[1][2] It is best to prepare fresh solutions for each experiment.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility |
| PBS (pH 7.2) | 16 mg/mL[1][2] |
| DMSO | 50 mg/mL[1] |
| Ethanol | 20 mg/mL[1] |
| Dimethyl Formamide (DMF) | 33 mg/mL[1] |
| Water | Soluble (up to 100 mM reported)[3] |
Experimental Protocols
Protocol for Preparing this compound Solution in PBS
This protocol outlines the steps for preparing a solution of this compound in PBS.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator bath
-
Water bath (optional, for gentle heating)
-
Sterile filter (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Mixing: Add the weighed powder to a sterile tube and add the required volume of PBS.
-
Vortexing: Vortex the solution for 1-2 minutes to facilitate initial dissolution.
-
Sonication (if necessary): If the powder is not fully dissolved, place the tube in a sonicator bath. Sonicate in short bursts, checking for dissolution between bursts.
-
Gentle Heating (optional): If sonication is not sufficient, you may gently warm the solution in a water bath. Do not overheat.
-
pH Check (optional): For sensitive applications, you may want to verify the final pH of the solution.
-
Sterile Filtration: Once fully dissolved, sterile-filter the solution using a 0.22 µm filter into a new sterile tube.
-
Use Immediately: It is strongly recommended to use the freshly prepared solution on the same day.
Visualizations
Caption: Workflow for preparing this compound solution in PBS.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. This compound | CAS:1684-40-8 | Cholinesterase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Tacrine | C13H14N2 | CID 1935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Mitigating Tacrine Hepatotoxicity in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the mitigation of tacrine-induced hepatotoxicity in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind tacrine-induced hepatotoxicity observed in animal models?
A1: Research in animal models points to several interconnected mechanisms responsible for tacrine's hepatotoxicity:
-
Hypoxia-Reoxygenation Injury: Tacrine can inhibit acetylcholine breakdown in the celiac ganglion, leading to increased sympathetic nervous system activity in the liver. This can cause vascular constriction, resulting in hypoxia followed by reoxygenation injury, which generates free radicals.[1]
-
Oxidative Stress: A common finding is that tacrine induces oxidative stress in hepatocytes, characterized by the production of reactive oxygen species (ROS) and a decrease in intracellular glutathione (GSH) levels.[2][3] This oxidative damage can lead to mitochondrial dysfunction and cell death.[3]
-
Metabolic Activation: Tacrine is metabolized by the cytochrome P450 system, which can lead to the formation of toxic intermediates.[4] One hypothesized toxic metabolite is a quinone methide, which can bind to cellular proteins.[5][6]
-
Liver-Gut Microbiota Axis: The gut microbiota can play a role in the enterohepatic recycling of tacrine metabolites. Certain gut microbial compositions can lead to higher systemic exposure to tacrine, increasing the risk of hepatotoxicity.[7]
Q2: Which animal models are most commonly used for studying tacrine hepatotoxicity?
A2: The most frequently used animal models are rats (Sprague-Dawley and Wistar) and mice (ICR and C57BL).[1][8][9][10][11][12] These models are well-characterized for drug-induced liver injury studies.[13][14][15]
Q3: What are the key biomarkers to assess tacrine-induced liver damage?
A3: A comprehensive assessment of tacrine hepatotoxicity involves a combination of biochemical and histological markers:
-
Serum Biochemical Markers:
-
Histopathology:
-
Markers of Oxidative Stress:
-
Inflammatory Markers:
-
Apoptotic and Fibrogenic Markers:
Troubleshooting Guides
Problem 1: Inconsistent or absent hepatotoxicity in my animal model after tacrine administration.
-
Possible Cause 1: Animal Strain and Species Differences.
-
Possible Cause 2: Route of Administration and Dosage.
-
Troubleshooting: The route of administration can influence the first-pass metabolism and subsequent hepatotoxicity of tacrine.[18] Intragastric or intraperitoneal administration is commonly used.[1][19] The dose is also critical; for example, 30-35 mg/kg has been shown to induce liver injury in rats.[1][2][20] Review the literature to ensure your dosing regimen is appropriate for the chosen animal model.
-
-
Possible Cause 3: Gut Microbiota Variability.
-
Troubleshooting: The composition of the gut microbiota can influence tacrine's hepatotoxicity.[7] If you are not observing the expected toxicity, consider that the microbiome of your animals may differ from those in published studies. While challenging to control, being aware of this variable is important.
-
Problem 2: My potential hepatoprotective co-administered agent is not mitigating tacrine's toxicity.
-
Possible Cause 1: Timing and Duration of Treatment.
-
Troubleshooting: The timing of the hepatoprotective agent's administration relative to tacrine is crucial. Pre-treatment is often necessary to protect against the initial insult.[2] Ensure your experimental design allows for the protective agent to be active when tacrine is administered.
-
-
Possible Cause 2: Inappropriate Mechanism of Action.
-
Possible Cause 3: Insufficient Dose of the Protective Agent.
-
Troubleshooting: The dose of the hepatoprotective agent must be sufficient to counteract the toxic effects of tacrine. Review the literature for effective dose ranges of similar compounds or conduct a dose-response study.
-
Problem 3: My novel tacrine analog still shows signs of hepatotoxicity.
-
Possible Cause 1: The structural modification did not sufficiently alter the toxicophore.
-
Troubleshooting: The hepatotoxicity of tacrine is linked to its chemical structure.[21] Even minor modifications may not be enough to prevent the formation of toxic metabolites. Consider more significant structural changes that have been shown to reduce toxicity, such as those in tetrahydroquinoline derivatives or tacrine-silibinin codrugs.[16][22]
-
-
Possible Cause 2: Formation of a new toxic metabolite.
-
Troubleshooting: While aiming to reduce the known hepatotoxicity, your structural modifications may have inadvertently created a new metabolic pathway that produces a different toxic metabolite. A thorough metabolic profiling of your new analog is recommended.
-
Quantitative Data from Animal Studies
Table 1: Effects of Hepatoprotective Agents on Tacrine-Induced Liver Injury in Rats
| Treatment Group | Serum AST Levels | Notes | Reference |
| Tacrine (35 mg/kg) | Significantly Increased | - | [20] |
| Tacrine + Hepatic Nerve Severing | Significantly Reduced | Demonstrates the role of the sympathetic nervous system. | [1][20] |
| Tacrine + Catechin (100 mg/kg) | Decreased by ~45% | Catechin is a free radical scavenger. | [1] |
| Tacrine (30 mg/kg) | Elevated | - | [2] |
| Tacrine + Liquiritigenin (10 or 30 mg/kg) | Elevations Inhibited | Liquiritigenin blocked tacrine-induced oxidative damage. | [2] |
| Tacrine + Silymarin (100 mg/kg) | Elevations Inhibited | Silymarin is a known hepatoprotective agent. | [2] |
Table 2: Hepatotoxicity Markers for Tacrine Analogs in a CCl4-Induced Liver Injury Model in Rats
| Treatment Group | Serum ALT | Serum AST | Liver MDA | Liver GSH | Reference |
| CCl4 | Significantly Increased | Significantly Increased | Increased | Reduced | [16] |
| CCl4 + THQ Derivatives | Significantly Mitigated | Significantly Mitigated | Dramatically Decreased | Markedly Increased | [16] |
Experimental Protocols
1. Induction of Acute Tacrine Hepatotoxicity in Rats
-
Tacrine Administration: Administer tacrine at a dose of 10-50 mg/kg intragastrically. A dose of 35 mg/kg has been shown to cause pericentral necrosis and fatty changes.[1]
-
Timeline: Euthanize animals 24 hours after tacrine administration.[1]
-
Sample Collection: Collect blood for serum biochemistry (ALT, AST) and liver tissue for histopathological analysis and measurement of oxidative stress markers.[1][12]
2. Assessment of Hepatoprotective Effects of a Test Compound
-
Animal Model: Male Wistar rats.[8]
-
Groups:
-
Control
-
Tacrine only
-
Tacrine + Test Compound
-
Tacrine + Positive Control (e.g., Silymarin 100 mg/kg)[2]
-
-
Dosing Regimen: Administer the test compound or positive control for a set period (e.g., 3 days) before a single high dose of tacrine (e.g., 30 mg/kg).[2]
-
Analysis: 24 hours after tacrine administration, collect blood and liver tissue for analysis of biochemical markers, histopathology, and markers of oxidative stress, inflammation, and apoptosis.[2][8]
3. Histopathological Examination of Liver Tissue
-
Tissue Preparation: Fix liver tissue samples in 10% neutral buffered formalin, embed in paraffin, and section at 4-5 µm.
-
Staining:
-
Microscopic Examination: Have the slides evaluated by a qualified pathologist blinded to the treatment groups.
Visualizations
Caption: Key pathways in tacrine-induced hepatotoxicity.
Caption: General workflow for assessing hepatoprotective agents.
Caption: Approaches to mitigate tacrine hepatotoxicity.
References
- 1. Development and characterization of a new model of tacrine-induced hepatotoxicity: role of the sympathetic nervous system and hypoxia-reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tacrine, an oral acetylcholinesterase inhibitor, induced hepatic oxidative damage, which was blocked by liquiritigenin through GSK3-beta inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tacrine, an Oral Acetylcholinesterase Inhibitor, Induced Hepatic Oxidative Damage, Which Was Blocked by Liquiritigenin through GSK3-beta Inhibition [jstage.jst.go.jp]
- 4. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tacrine First-Phase Biotransformation and Associated Hepatotoxicity: A Possible Way to Avoid Quinone Methide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The liver-gut microbiota axis modulates hepatotoxicity of tacrine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Modification Converts the Hepatotoxic Tacrine into Novel Hepatoprotective Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term oral administration of memory-enhancing doses of tacrine in mice: a study of potential toxicity and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective Effects of Red Ginseng Against Tacrine-Induced Hepatotoxicity: An Integrated Approach with Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tacrine treatment at high dose suppresses the recognition memory in juvenile and adult mice with attention to hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute effects of huperzine A and tacrine on rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Tacrine is implicated in oxidative stress in the laboratory guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The acute hepatotoxicity of tacrine explained by 1H NMR based metabolomic profiling - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxicity study of tacrine, structurally and pharmacologically related compounds using rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Tacrine-silibinin codrug shows neuro- and hepatoprotective effects in vitro and pro-cognitive and hepatoprotective effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acetylcholinesterase (AChE) Inhibition Assays with Tacrine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering variability in acetylcholinesterase (AChE) inhibition assays using tacrine.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the acetylcholinesterase (AChE) inhibition assay?
The most common method for determining AChE activity is the Ellman's method. This colorimetric assay is based on the enzymatic hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity. In an inhibition assay, the reduction in the rate of color change in the presence of an inhibitor, such as tacrine, is measured to determine the inhibitory potency.
Q2: My IC50 value for tacrine is different from what is reported in the literature. What could be the reason?
Variability in IC50 values for tacrine can arise from several factors, including:
-
Enzyme Source: The IC50 value can differ depending on the source of the acetylcholinesterase (e.g., electric eel, human erythrocytes, recombinant human AChE).
-
Assay Conditions: Variations in pH, temperature, and incubation time can significantly impact enzyme activity and inhibitor potency.[1][2]
-
Solvent Concentration: Tacrine is often dissolved in dimethyl sulfoxide (DMSO), which has been shown to inhibit AChE activity, thus affecting the apparent IC50 of tacrine.[3][4]
-
Substrate Concentration: The concentration of acetylthiocholine used in the assay can influence the determined IC50 value.
-
Purity of Reagents: The purity of tacrine, DTNB, and the substrate can affect the accuracy of the results.
Q3: Can the solvent I use to dissolve tacrine interfere with the assay?
Yes, the choice of solvent is critical. Tacrine is commonly dissolved in DMSO. However, DMSO itself can inhibit acetylcholinesterase in a mixed-competitive manner.[3][4] This inhibition can lead to an underestimation of the true IC50 value of tacrine. It is crucial to maintain a consistent and low final concentration of DMSO (ideally ≤ 1% v/v) across all wells, including controls, to minimize its effect.
Q4: What are the optimal conditions for an AChE inhibition assay?
For most acetylcholinesterase enzymes, the optimal conditions are:
It is essential to maintain a constant pH and temperature throughout the experiment to ensure reproducibility.
Q5: How should I prepare and store my reagents to ensure assay consistency?
Proper reagent handling is crucial for reproducible results.
-
Tacrine Stock Solution: Prepare a high-concentration stock solution of tacrine in a suitable solvent like DMSO. Store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
DTNB (Ellman's Reagent): DTNB is light-sensitive. Prepare fresh solutions or store stock solutions in the dark at 4°C for short-term use or frozen for longer-term storage.
-
Acetylthiocholine (ATCh): Prepare the substrate solution fresh before each experiment as it can hydrolyze spontaneously over time.
-
Enzyme Solution: Prepare the enzyme solution fresh and keep it on ice to maintain its activity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Absorbance | Spontaneous hydrolysis of the substrate (acetylthiocholine). | Prepare the substrate solution fresh before each use. |
| Contamination of reagents or buffers. | Use fresh, high-purity reagents and sterile, nuclease-free water. | |
| Light-induced degradation of DTNB. | Protect the DTNB solution from light by using amber tubes or wrapping tubes in foil. | |
| High concentration of thiol-containing compounds in the sample. | Include a sample blank (sample without enzyme) to subtract the background absorbance. | |
| Poor Reproducibility (High Well-to-Well Variability) | Inaccurate pipetting, especially with small volumes. | Use calibrated pipettes and proper pipetting techniques. For 96-well plates, using a multichannel pipette can improve consistency. |
| Temperature gradients across the microplate. | Ensure the plate is uniformly equilibrated to the assay temperature before adding reagents. | |
| "Edge effect" in 96-well plates due to evaporation. | Avoid using the outer wells of the plate for samples. Fill the outer wells with buffer or water to create a humidified barrier. | |
| Inadequate mixing of reagents in the wells. | Gently mix the plate after adding each reagent, either by tapping or using a plate shaker. | |
| Low or No Enzyme Activity | Inactive enzyme due to improper storage or handling. | Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. |
| Incorrect pH or temperature of the assay buffer. | Verify the pH of the buffer and ensure the assay is performed at the optimal temperature for the specific enzyme being used.[1][2][5] | |
| Presence of inhibitors in the sample or reagents. | Run a positive control with a known active enzyme to confirm the assay components are working correctly. | |
| Substrate degradation. | Prepare fresh substrate solution for each experiment. | |
| Unexpectedly High Inhibition (Low IC50) | High concentration of DMSO in the final reaction mixture. | Maintain a final DMSO concentration of ≤ 1% (v/v) and ensure it is consistent across all wells, including controls.[3][4] |
| Tacrine concentration higher than intended. | Verify the concentration of the tacrine stock solution. | |
| Unexpectedly Low Inhibition (High IC50) | Tacrine degradation. | Ensure proper storage of the tacrine stock solution. Prepare fresh dilutions for each experiment. |
| Low incubation time with the inhibitor. | Ensure sufficient pre-incubation of the enzyme with the inhibitor before adding the substrate to allow for binding. | |
| Enzyme concentration is too high. | Optimize the enzyme concentration to ensure the reaction rate is in the linear range. |
Quantitative Data Summary
Table 1: Effect of DMSO on Acetylcholinesterase (AChE) Activity
| DMSO Concentration (v/v) | Approximate AChE Inhibition |
| 1% | ~37% |
| 2% | ~60% |
| 3% | ~75% |
| 4% | ~80% |
| Data is generalized from studies showing the inhibitory effect of DMSO on human AChE.[3] |
Table 2: Optimal Conditions for Acetylcholinesterase (AChE) Assay
| Parameter | Optimal Range | Notes |
| pH | 7.0 - 8.0 | Enzyme activity can decrease significantly outside this range.[2] |
| Temperature | 25 - 37 °C | Higher temperatures can lead to enzyme denaturation.[1][5] |
| Substrate (ATCh) Concentration | ~Km value | Using a substrate concentration around the Michaelis-Menten constant (Km) provides good sensitivity for competitive inhibitors. |
| Incubation Time | 10 - 30 minutes | Should be optimized to ensure the reaction is in the linear phase. |
Table 3: Spectroscopic Properties of Tacrine
| Compound | Wavelength (λmax) | Solvent |
| Tacrine Hydrochloride | 243, 326, 339 nm | Varies (e.g., Ethanol, PBS) |
| Data from Cayman Chemical product information sheet.[6] Knowledge of tacrine's absorbance spectrum is important to assess potential interference with the colorimetric measurement at 412 nm. |
Experimental Protocols
Detailed Protocol for Acetylcholinesterase Inhibition Assay using Ellman's Method
This protocol is adapted from standard procedures for determining AChE inhibition by tacrine.[7][8]
Materials:
-
Acetylcholinesterase (e.g., from electric eel or human erythrocytes)
-
This compound
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust the pH accurately.
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.
-
ATCh Solution (10 mM): Dissolve ATCh in deionized water. Prepare this solution fresh.
-
AChE Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.
-
Tacrine Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.
-
Tacrine Working Solutions: Prepare serial dilutions of the tacrine stock solution in phosphate buffer to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration in all wells is the same and ideally ≤ 1%.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL ATCh Solution + 10 µL DTNB Solution.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE Solution + 10 µL ATCh Solution + 10 µL DTNB Solution.
-
Inhibitor Wells: 130 µL Phosphate Buffer + 10 µL Tacrine Working Solution + 10 µL AChE Solution + 10 µL ATCh Solution + 10 µL DTNB Solution.
-
Note: The volumes can be adjusted, but the total volume in each well should be consistent.
-
-
Assay Procedure:
-
Add the phosphate buffer, AChE solution, and tacrine working solutions (or buffer for the control) to the respective wells.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCh and DTNB solutions to all wells.
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each tacrine concentration using the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] * 100
-
Plot the percentage of inhibition against the logarithm of the tacrine concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Caption: Workflow for AChE Inhibition Assay with Tacrine.
References
- 1. Purification of acetylcholinesterase by 9-amino-1,2,3,4-tetrahydroacridine from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 3. DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
Technical Support Center: Addressing Off-target Effects of Tacrine Hydrochloride in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the off-target effects of tacrine hydrochloride in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound observed in cellular models?
A1: The primary off-target effect of this compound is cytotoxicity, particularly hepatotoxicity.[1][2] This is often observed as a dose-dependent decrease in cell viability.[1] The underlying mechanisms for this cytotoxicity are multifactorial and include the induction of apoptosis through various cellular pathways.
Q2: What are the known molecular mechanisms behind tacrine-induced cytotoxicity?
A2: Tacrine-induced cytotoxicity is primarily mediated by the induction of apoptosis through several key pathways:
-
Mitochondrial and Lysosomal Pathways: Tacrine can induce the generation of reactive oxygen species (ROS), leading to mitochondrial damage, cytochrome c release, and subsequent activation of caspase-3.[3] It can also cause lysosomal membrane permeabilization and the release of cathepsin B, which contributes to the apoptotic cascade.[3]
-
Endoplasmic Reticulum (ER) Stress: Tacrine can disrupt the proper trafficking and assembly of acetylcholinesterase in the ER, leading to an accumulation of misfolded proteins.[4] This induces ER stress and the unfolded protein response (UPR), which, if prolonged, can trigger apoptosis.[4]
-
DNA Damage: Tacrine has been shown to inhibit topoisomerases and impair mitochondrial DNA (mtDNA) synthesis, leading to mtDNA depletion. This genotoxic stress can activate p53 and Bax, ultimately triggering apoptosis.
Q3: How does the cytotoxicity of tacrine relate to its primary pharmacological action as a cholinesterase inhibitor?
A3: Studies suggest that the cytotoxicity of tacrine is not directly related to its pharmacological action of acetylcholinesterase (AChE) inhibition. Structurally related acridine compounds that are not AChE inhibitors also induce cytotoxicity, while other AChE inhibitors with different structures, like physostigmine, do not show similar toxic effects. This indicates that the heterocyclic acridine structure of tacrine is responsible for its cytotoxic properties.[5]
Q4: Are there cell-type-specific differences in sensitivity to tacrine?
A4: Yes, different cell types exhibit varying sensitivity to tacrine. For instance, in one study, a rat hepatoma cell line (H4) was found to be the most sensitive, followed by primary rat hepatocytes and a human hepatoma cell line (HepG2), while dog hepatocytes were the least sensitive.[6] Human hepatocytes have also been noted to be less sensitive than rat hepatocytes.[1]
Q5: What is a suitable solvent for preparing this compound solutions for cell culture experiments?
A5: this compound is soluble in aqueous buffers like PBS (pH 7.2) at approximately 16 mg/ml.[7][8] It is also soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[7] For cell culture experiments, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then further dilute it in the cell culture medium to the final working concentration.[7] It is crucial to ensure the final concentration of the organic solvent in the culture medium is minimal, as the solvent itself can have physiological effects.[7]
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed even at low concentrations of tacrine.
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive to tacrine. | Consider using a less sensitive cell line if appropriate for the experimental goals. Perform a dose-response experiment with a wider range of concentrations to determine the precise IC50 value for your specific cell line. |
| Incorrect solvent or high solvent concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.5%). Prepare a vehicle control with the same solvent concentration to rule out solvent-induced toxicity. |
| Contamination of cell culture. | Check for signs of microbial contamination (e.g., cloudy medium, pH changes). Test for mycoplasma contamination. |
| Incorrect this compound concentration. | Verify the calculations for your stock and working solutions. Ensure the compound has been properly dissolved. |
Problem 2: Inconsistent or non-reproducible cytotoxicity results.
| Possible Cause | Troubleshooting Step |
| Variability in cell health and passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inconsistent incubation times. | Adhere to a strict and consistent incubation time for all experiments. |
| Uneven cell seeding. | Ensure a single-cell suspension is created before seeding to avoid clumps. Pipette gently to evenly distribute cells in the wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the peripheral wells with sterile PBS or medium. |
Problem 3: No significant apoptosis detected despite observing cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Apoptosis assay timing is not optimal. | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptotic markers (e.g., caspase activation, Annexin V staining) after tacrine treatment. |
| Incorrect apoptosis assay selected. | Tacrine can induce both apoptosis and necrosis at higher concentrations. Consider using an assay that can distinguish between these two forms of cell death, such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. |
| Low sensitivity of the detection method. | For subtle effects, a more sensitive assay may be required. For example, a fluorometric or luminometric caspase activity assay is generally more sensitive than a colorimetric one. |
| Protein degradation. | When performing Western blots for apoptotic proteins, ensure that protease inhibitors are included in the lysis buffer to prevent protein degradation. |
Data Presentation
Table 1: Cytotoxicity of this compound and its Metabolites in Different Cell Lines.
| Compound | Cell Line | Assay | Exposure Time | LC50 (µg/mL) | Reference |
| Tacrine (THA) | HepG2 (human hepatoma) | Neutral Red Uptake | 24 hours | 54 | [6][9] |
| 1-hydroxy-tacrine | HepG2 (human hepatoma) | Neutral Red Uptake | 24 hours | 84 | [6][9] |
| 2-hydroxy-tacrine | HepG2 (human hepatoma) | Neutral Red Uptake | 24 hours | 190 | [6][9] |
| 4-hydroxy-tacrine | HepG2 (human hepatoma) | Neutral Red Uptake | 24 hours | 134 | [6][9] |
| Dihydroxy velnacrine metabolites | HepG2 (human hepatoma) | Neutral Red Uptake | 24 hours | 251 - 434 | [6][9] |
Table 2: IC50 Values of this compound for Cholinesterase Inhibition.
| Enzyme | IC50 | Reference |
| Acetylcholinesterase (AChE) | 31 nM | |
| Butyrylcholinesterase (BChE) | 25.6 nM |
Mandatory Visualizations
Caption: Tacrine-induced apoptotic signaling pathways.
Caption: Experimental workflow for investigating tacrine's off-target effects.
Experimental Protocols
LDH Cytotoxicity Assay
This protocol is a colorimetric assay to quantify lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
LDH Assay Kit (commercially available)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ – 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Treat cells with various concentrations of this compound and a vehicle control. Include wells for a negative control (spontaneous LDH release), a positive control (maximum LDH release, induced by a lysis solution provided in the kit), and a background control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C.
-
After incubation, carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[10]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[10]
-
Incubate the plate for 20-30 minutes at room temperature, protected from light.[10]
-
Add 50 µL of the stop solution provided in the kit to each well.[10]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] * 100
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Procedure:
-
Seed 5,000-10,000 cells in 200 µL of medium per well in a 96-well plate and incubate overnight.[5][11]
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired duration (e.g., 24-48 hours) at 37°C.[11]
-
Add 20 µL of MTT solution to each well and incubate for 1-5 hours at 37°C, allowing formazan crystals to form.[5]
-
Carefully remove the medium from the wells.
-
Add 200 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate for 5 minutes to ensure the crystals are fully dissolved.[5]
-
Read the absorbance at 560 nm, with a reference wavelength of 670 nm.[5]
-
Calculation:
-
Calculate the percentage of cell viability: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Collect both adherent and floating cells. For adherent cells, use trypsinization.[12]
-
Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[12]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13][14]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the samples by flow cytometry within one hour.[13]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to membrane damage)
-
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Toxic effects of tacrine on primary hepatocytes and liver epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qualitybiological.com [qualitybiological.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. interchim.fr [interchim.fr]
Technical Support Center: Enhancing Tacrine Hydrochloride Bioavailability in Preclinical Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of tacrine hydrochloride in preclinical models. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.
Tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, exhibits low oral bioavailability (around 17-30%) due to extensive first-pass metabolism in the liver.[1][2] This limitation, coupled with potential hepatotoxicity at higher doses, necessitates the exploration of alternative delivery strategies to enhance its therapeutic efficacy and safety profile.[1] This guide covers key alternative delivery methods, including transdermal, nanoparticle-based, and intranasal systems.
FAQs: General Questions
Q1: Why is improving the bioavailability of this compound important?
A1: Improving the bioavailability of this compound is crucial for several reasons:
-
To Bypass First-Pass Metabolism: Oral administration of tacrine leads to significant metabolism in the liver before it reaches systemic circulation, drastically reducing the amount of active drug available.[1]
-
To Reduce Hepatotoxicity: By delivering the drug more efficiently, lower doses can be administered, potentially reducing the risk of dose-dependent liver damage.[1]
-
To Enhance Therapeutic Efficacy: Increased bioavailability can lead to higher and more consistent drug concentrations at the target site (the central nervous system), potentially improving its therapeutic effects in preclinical models of Alzheimer's disease.
-
To Improve Dosing Frequency: More efficient delivery systems can provide sustained release, reducing the need for frequent administration.
Q2: What are the main alternative strategies to improve this compound's bioavailability in preclinical models?
A2: The primary alternative strategies focus on avoiding the gastrointestinal tract and first-pass metabolism. These include:
-
Transdermal Delivery: Application of tacrine to the skin in the form of patches, nanoemulgels, or through iontophoresis to achieve systemic absorption.
-
Nanoparticle-Based Delivery: Encapsulating tacrine in nanoparticles (e.g., chitosan or lipid nanoparticles) to protect it from degradation, control its release, and potentially enhance its transport across biological barriers.
-
Intranasal Delivery: Administering tacrine through the nasal cavity to potentially achieve direct nose-to-brain delivery, bypassing the blood-brain barrier.[1]
Transdermal Delivery Systems
Transdermal delivery offers a non-invasive route for sustained drug release, avoiding first-pass metabolism.
Troubleshooting Guide: Transdermal Patches (Solvent Casting Method)
Q3: My this compound transdermal patch is brittle and cracks easily. How can I improve its flexibility?
A3: Brittleness in transdermal patches is often due to an inappropriate type or concentration of plasticizer.
-
Solution:
-
Increase Plasticizer Concentration: Gradually increase the concentration of your plasticizer (e.g., propylene glycol, polyethylene glycol 400, dibutyl phthalate). A common starting point is 15-30% w/w of the polymer weight.
-
Change Plasticizer: Different plasticizers have varying efficiencies with different polymers. Consider trying an alternative plasticizer that is compatible with your polymer matrix.
-
Optimize Polymer Combination: If you are using a combination of polymers, adjust their ratio. For instance, incorporating a more flexible polymer might improve the patch characteristics.
-
Q4: The drug is crystallizing on the surface of my patch. What can I do to prevent this?
A4: Drug crystallization, or "blooming," can occur if the drug is incorporated above its saturation solubility in the polymer matrix.
-
Solution:
-
Reduce Drug Loading: The simplest solution is to decrease the concentration of this compound in the patch.
-
Incorporate a Solubilizer: Add a co-solvent or a solubilizing agent to the formulation to increase the solubility of this compound within the polymer matrix.
-
Use a Combination of Polymers: Employing a mix of polymers can sometimes create a more amorphous matrix that can hold a higher concentration of the drug without crystallization.
-
Q5: The patch shows poor adhesion to the rat's skin during in vivo studies. How can I improve this?
A5: Poor adhesion can be due to the type of adhesive used, the formulation of the patch, or the preparation of the animal's skin.
-
Solution:
-
Select a Suitable Adhesive: Ensure the pressure-sensitive adhesive used is appropriate for animal skin and is biocompatible.
-
Proper Skin Preparation: Shave the application site on the rat's back carefully 24 hours before patch application to allow any minor skin abrasions to heal.[3] Clean the area with a sterile wipe and allow it to dry completely before applying the patch.
-
Optimize Formulation: The composition of the patch matrix can affect the adhesive properties. Ensure there are no excipients that interfere with the adhesive layer.
-
Experimental Protocol: Transdermal Patch Preparation by Solvent Casting
This protocol describes a general method for preparing matrix-type transdermal patches.
Materials:
-
This compound
-
Polymer(s) (e.g., HPMC, Eudragit, PVA, PVP)
-
Plasticizer (e.g., Propylene glycol, PEG 400)
-
Solvent(s) (e.g., Ethanol, Water, Dichloromethane)
-
Permeation enhancer (optional, e.g., DMSO)
-
Petri dish or a flat casting surface
-
Magnetic stirrer
Procedure:
-
Accurately weigh the polymer(s) and dissolve them in the chosen solvent system with continuous stirring until a clear, homogenous solution is formed.
-
Weigh the required amount of this compound and dissolve it in the polymer solution.
-
Add the plasticizer and any other excipients (like permeation enhancers) to the solution and stir until a uniform mixture is obtained.
-
Pour the solution into a petri dish or onto a flat casting surface.
-
Control the evaporation of the solvent by inverting a funnel over the petri dish.
-
Allow the solvent to evaporate at room temperature or in a controlled oven for 24 hours to form a thin film.
-
Once dried, carefully peel the patch from the casting surface and cut it into the desired sizes for in vitro and in vivo studies.
-
Store the patches in a desiccator until use.
Diagram: Transdermal Patch Preparation Workflow
Caption: Workflow for transdermal patch preparation by solvent casting.
Troubleshooting Guide: Nanoemulgels
Q6: My nanoemulsion is not forming, or it is unstable and shows phase separation. What could be the issue?
A6: Nanoemulsion formation is highly dependent on the proper selection of oil, surfactant, and co-surfactant (Smix), and the energy input.
-
Solution:
-
Screen Different Components: Systematically screen different oils, surfactants, and co-surfactants to find a compatible system for this compound. The solubility of the drug in the oil phase is a critical starting point.
-
Optimize Smix Ratio: The ratio of surfactant to co-surfactant is crucial. Construct a pseudo-ternary phase diagram to identify the optimal ratio that results in a large nanoemulsion region.
-
Control Titration/Energy Input: During preparation (e.g., by spontaneous emulsification or high-shear homogenization), ensure the addition of the aqueous phase is slow and the stirring/homogenization speed and time are optimized and consistent.
-
Q7: The viscosity of my nanoemulgel is too low or too high. How can I adjust it?
A7: The viscosity of the nanoemulgel is primarily controlled by the type and concentration of the gelling agent.
-
Solution:
-
Adjust Gelling Agent Concentration: A small change in the concentration of the gelling agent (e.g., Carbopol, HPMC) can significantly impact viscosity. Incrementally adjust the concentration to achieve the desired consistency.
-
Try a Different Gelling Agent: Different gelling agents will impart different rheological properties. If adjusting the concentration is not sufficient, consider a different type of polymer.
-
pH Adjustment: For pH-sensitive gelling agents like Carbopol, ensure the pH is adjusted correctly (usually to a neutral pH) to achieve optimal gelling.
-
Experimental Protocol: Tacrine Nanoemulgel Preparation
This protocol is based on a spontaneous emulsification method.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Labrafil M)
-
Co-surfactant (e.g., Transcutol P)
-
Gelling agent (e.g., Ethyl cellulose)
-
Distilled water
-
Sonication probe or bath
Procedure:
-
Nanoemulsion Preparation: a. Prepare the oil phase by dissolving this compound in the selected oil. b. Prepare the surfactant/co-surfactant mixture (Smix) at a predetermined optimal ratio. c. Add the oil phase to the Smix and mix thoroughly. d. To this organic phase, add the aqueous phase (distilled water) dropwise with continuous stirring, followed by sonication to form a stable w/o nanoemulsion.
-
Nanoemulgel Formation: a. Disperse the gelling agent (e.g., ethyl cellulose) in a portion of the oil phase. b. Gradually add the prepared nanoemulsion to the gelling agent dispersion with continuous stirring until a homogenous nanoemulgel is formed.
Diagram: Nanoemulgel Preparation Workflow
Caption: General workflow for preparing a nanoemulgel.
Nanoparticle-Based Delivery Systems
Encapsulating tacrine in nanoparticles can protect it from degradation and control its release profile.
Troubleshooting Guide: Chitosan Nanoparticles (Ionic Gelation)
Q8: The chitosan nanoparticles I've synthesized have a large particle size and a high polydispersity index (PDI). How can I obtain smaller, more uniform particles?
A8: Particle size and PDI in ionic gelation are influenced by several factors, including the concentrations of chitosan and the cross-linker (e.g., sodium tripolyphosphate - TPP), the pH, and the mixing process.[4][5]
-
Solution:
-
Optimize Chitosan and TPP Concentrations: The ratio of chitosan to TPP is critical. Systematically vary this ratio to find the optimal point for small and uniform particle formation.[4]
-
Control pH: The pH of both the chitosan and TPP solutions affects the charge density and thus the cross-linking process. Ensure the pH is controlled and optimized.[6]
-
Standardize Mixing: The rate of addition of the TPP solution to the chitosan solution and the stirring speed should be constant and optimized. A slower addition rate under moderate stirring often yields smaller, more uniform particles.[7]
-
Homogenization: After initial formation, homogenization or sonication can help to reduce the size and polydispersity of the nanoparticles.[6]
-
Q9: The drug encapsulation efficiency of my tacrine-loaded chitosan nanoparticles is low. What can I do to improve it?
A9: Low encapsulation efficiency for a water-soluble drug like this compound can be challenging.
-
Solution:
-
Adjust Drug-to-Polymer Ratio: Increasing the relative amount of chitosan to the drug may improve encapsulation.
-
Optimize pH: The pH of the solutions can influence the interaction between the drug and the polymer. Experiment with different pH values to find the optimal condition for drug entrapment.
-
Modify the Method: Consider adding the drug to the chitosan solution before the addition of the cross-linker to maximize its chances of being entrapped within the forming nanoparticles.
-
Experimental Protocol: Chitosan Nanoparticle Synthesis by Ionic Gelation
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound
-
Magnetic stirrer
Procedure:
-
Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v) with overnight stirring.
-
Dissolve this compound in the chitosan solution.
-
Prepare a TPP solution (e.g., 1 mg/mL) in distilled water.
-
Under constant magnetic stirring at room temperature, add the TPP solution dropwise to the chitosan-drug solution.
-
Nanoparticles will form spontaneously upon the addition of TPP.
-
Continue stirring for a defined period (e.g., 30 minutes) to allow for stabilization of the nanoparticles.
-
The resulting nanoparticle suspension can be used for characterization or further processing.
References
- 1. lcms.cz [lcms.cz]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. Evaluation of skin phototoxicity of transdermally administered pharmaceuticals in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitosan Nanoparticle Preparation with Ionic Gelation Method [chitolytic.com]
- 5. A rapid protocol for synthesis of chitosan nanoparticles with ideal physicochemical features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] A Simple Method for Synthesis of Chitosan Nanoparticles with Ionic Gelation and Homogenization | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Peripheral Cholinergic Side Effects of Tacrine in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peripheral cholinergic side effects of tacrine in animal studies.
Troubleshooting Guides
Issue: Excessive Salivation and Lacrimation
Q1: My animals are exhibiting excessive drooling and tearing after tacrine administration. How can I mitigate this?
A1: Hypersalivation and lacrimation are common peripheral cholinergic side effects of tacrine due to the stimulation of muscarinic receptors in the salivary and lacrimal glands. The most effective strategy to counteract these effects is the co-administration of a peripherally acting muscarinic antagonist.
-
Recommended Agent: Glycopyrrolate is often preferred over atropine because it does not readily cross the blood-brain barrier, thus minimizing potential interference with the central cognitive effects of tacrine.[1]
-
Alternative Agent: Atropine can also be used effectively.[2][3] However, it can cross the blood-brain barrier and may have central effects. Methylatropine, a quaternary amine derivative of atropine, is another alternative with limited central nervous system penetration.[2]
Experimental Protocol: Co-administration of Glycopyrrolate with Tacrine in Rats
| Parameter | Recommendation |
| Tacrine Dose | Dependent on the primary experimental goals. Doses in the range of 1-10 mg/kg (i.p. or p.o.) have been reported to induce cholinergic side effects.[4][5] |
| Glycopyrrolate Dose | 0.1-1 mg/kg (s.c. or i.p.). A dose-finding study is recommended to determine the optimal dose for your specific tacrine dose and animal model. |
| Route of Administration | Subcutaneous (s.c.) or intraperitoneal (i.p.). |
| Timing | Administer glycopyrrolate 15-30 minutes prior to tacrine administration to allow for its antagonistic effects to take place. |
| Observation | Monitor the animals for a reduction in salivation and lacrimation. The onset of glycopyrrolate's effect is typically within 15-30 minutes. |
Q2: Is there a dose-dependent relationship for tacrine-induced salivation?
A2: Yes, the severity of hypersalivation is generally dose-dependent. Higher doses of tacrine lead to more pronounced cholinergic side effects.[4] It is advisable to start with the lowest effective dose of tacrine for your cognitive endpoints to minimize these peripheral effects.
Issue: Gastrointestinal Distress (Diarrhea, Vomiting)
Q1: My animals are experiencing diarrhea and/or emesis following tacrine administration. What can I do?
A1: Gastrointestinal (GI) distress is a well-documented side effect of tacrine, resulting from increased acetylcholine levels stimulating muscarinic receptors in the GI tract, leading to increased motility and secretions.[6][7]
-
Management Strategy: Similar to managing salivation, co-administration with a peripherally selective muscarinic antagonist like glycopyrrolate is the primary approach.[1]
-
Dose Adjustment: Consider reducing the dose of tacrine if the GI side effects are severe and cannot be managed with an anticholinergic agent.
-
Dietary Considerations: Ensure animals have access to fresh water and standard chow. In cases of severe diarrhea, monitoring for dehydration is crucial.
Experimental Protocol: Managing Tacrine-Induced GI Distress in Mice
| Parameter | Recommendation |
| Tacrine Dose | Start with a low dose (e.g., 1-3 mg/kg, p.o.) and titrate up as needed for the desired central effect, while monitoring for GI side effects. |
| Glycopyrrolate Dose | 0.1-0.5 mg/kg (s.c.). |
| Timing | Administer glycopyrrolate 20-30 minutes before tacrine. |
| Monitoring | Observe fecal consistency and for signs of emesis. Note the onset and duration of any GI-related adverse events. |
Issue: Cardiovascular Effects (Bradycardia, Hypotension/Hypertension)
Q1: I've observed a significant drop in heart rate (bradycardia) in my animals after tacrine administration. How should I proceed?
A1: Bradycardia is a potential side effect of tacrine due to the increased vagal tone on the heart mediated by muscarinic M2 receptors.[2]
-
Immediate Action: If severe bradycardia is observed, administration of a muscarinic antagonist is warranted.
-
Recommended Agents: Atropine (0.02-0.04 mg/kg, i.v. or i.p.) or glycopyrrolate (0.01 mg/kg, i.v. or i.m.) can be used to reverse bradycardia.[8][9] Atropine generally has a faster onset of action when administered intravenously.
Q2: Can tacrine cause changes in blood pressure?
A2: Yes, the cardiovascular effects of tacrine can be complex. While bradycardia is a common finding, some studies in rats have reported a pressor (hypertensive) effect at higher doses, which is thought to be centrally mediated.[2] It is crucial to monitor both heart rate and blood pressure if cardiovascular side effects are a concern in your study.
Experimental Protocol: Monitoring and Managing Cardiovascular Effects in Rats
| Parameter | Recommendation |
| Monitoring | Use telemetry or a non-invasive blood pressure system to monitor heart rate and blood pressure continuously or at frequent intervals after tacrine administration. |
| Tacrine Dose | Use the lowest effective dose. Cardiovascular side effects are more pronounced at higher doses. |
| Anticholinergic Co-administration | If bradycardia is a consistent issue, prophylactic co-administration of glycopyrrolate (0.01 mg/kg, i.m.) 15-30 minutes prior to tacrine can be effective. |
| Emergency Intervention | Have a pre-calculated dose of atropine or glycopyrrolate ready for immediate administration in case of severe, life-threatening bradycardia. |
Frequently Asked Questions (FAQs)
Q1: What are the most common peripheral cholinergic side effects of tacrine in animal studies?
A1: The most frequently reported peripheral cholinergic side effects include:
-
Gastrointestinal: Nausea, vomiting, diarrhea, and abdominal cramping.[6][7]
-
Cardiovascular: Bradycardia (slowing of heart rate) and potential changes in blood pressure.[2]
-
Secretory: Hypersalivation (excessive drooling) and lacrimation (excessive tearing).[4][5]
Q2: Why is it important to manage these peripheral side effects?
A2: Managing peripheral side effects is crucial for several reasons:
-
Animal Welfare: To minimize distress and maintain the health of the experimental animals.
-
Data Integrity: Severe side effects can confound behavioral and physiological measurements, leading to inaccurate or unreliable data.
-
Study Completion: Unmanaged side effects can lead to animal morbidity or mortality, compromising the study's outcome.
Q3: Can I use a centrally acting anticholinergic like scopolamine to manage tacrine's side effects?
A3: It is generally not recommended to use a centrally acting anticholinergic like scopolamine to manage peripheral side effects. Scopolamine crosses the blood-brain barrier and would likely counteract the desired cognitive-enhancing effects of tacrine in the central nervous system.[5][10] The goal is to selectively block the peripheral cholinergic effects.
Q4: Are there any non-pharmacological ways to reduce tacrine's side effects?
A4: While pharmacological intervention is the most direct approach, some practical measures can help:
-
Dose Titration: Start with a low dose of tacrine and gradually increase it. This can help the animals acclimatize and may reduce the severity of side effects.
-
Route of Administration: Oral administration may sometimes lead to more pronounced gastrointestinal side effects compared to parenteral routes due to first-pass metabolism. Experimenting with different routes (e.g., intraperitoneal, subcutaneous) may be beneficial, though side effect profiles can vary.
-
Hydration: Ensure animals have easy access to water, especially if they are experiencing diarrhea or hypersalivation, to prevent dehydration.
Q5: How can I quantify the severity of cholinergic side effects?
A5: Several methods can be used to quantify side effects:
-
Salivation: Pre-weighed cotton swabs can be placed in the animal's mouth for a set period to measure the amount of saliva produced.
-
Lacrimation: Visual scoring systems (e.g., 0 = no tearing, 1 = mild tearing, 2 = severe tearing) can be used.
-
Tremors: Observational scoring systems or automated activity monitoring systems can be employed to quantify the intensity and duration of tremors.
-
Cardiovascular Parameters: Telemetry implants or non-invasive tail-cuff systems can provide quantitative data on heart rate and blood pressure.
-
Gastrointestinal Effects: Fecal consistency can be scored, and the frequency of emetic episodes can be counted.
Quantitative Data Summary
Table 1: Dose-Response of Tacrine-Induced Cholinergic Side Effects in Rats
| Tacrine Dose (p.o.) | Miosis | Hypersalivation | Hypothermia | Tremor |
| ≥ 0.3 mg/kg | Present | - | - | - |
| ≥ 1 mg/kg | Present | Present | - | - |
| ≥ 10 mg/kg | Present | Present | Present | Present |
| Data synthesized from Yoshida & Suzuki, 1993.[4] |
Table 2: Effect of Atropine and Methylatropine on Tacrine-Induced Cardiovascular Changes in Rats
| Treatment | Effect on Tacrine-Induced Pressor Effect | Effect on Tacrine-Induced Bradycardia |
| Atropine | Abolished | Abolished |
| Methylatropine | No effect | Abolished |
| Data synthesized from Lazartigues et al., 1998.[2] |
Experimental Protocols
Detailed Protocol: Assessment of Tacrine-Induced Hypersalivation and its Mitigation by Glycopyrrolate in Rats
-
Animal Model: Male Wistar rats (250-300g).
-
Acclimation: Acclimate animals to the experimental room and handling for at least 3 days prior to the experiment.
-
Grouping:
-
Group 1: Vehicle (Saline)
-
Group 2: Tacrine (e.g., 5 mg/kg, i.p.)
-
Group 3: Glycopyrrolate (e.g., 0.5 mg/kg, s.c.) + Tacrine (5 mg/kg, i.p.)
-
-
Procedure:
-
Administer glycopyrrolate or its vehicle subcutaneously 20 minutes before tacrine administration.
-
Administer tacrine or its vehicle intraperitoneally.
-
At 30 minutes post-tacrine injection, anesthetize the rat lightly with isoflurane.
-
Place a pre-weighed cotton ball (approximately 50 mg) into each cheek pouch for 2 minutes.
-
Remove the cotton balls and immediately weigh them to determine the amount of saliva absorbed.
-
-
Data Analysis: Calculate the net weight of saliva for each animal. Compare the mean saliva production between the groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: Mechanism of Tacrine-Induced Peripheral Cholinergic Side Effects.
Caption: Troubleshooting Workflow for Managing Tacrine's Side Effects.
Caption: Logical Relationship between Problem and Solution.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Influence of tacrine on dopamine-induced reactions of the gastric smooth muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tacrine-scopolamine interactions on state-dependent retrieval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential revival of cholinesterase inhibitors as drugs in veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reversal of neuromuscular blockade: dose determination studies with atropine and glycopyrrolate given before or in a mixture with neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycopyrrolate versus atropine for preventing bradycardia induced by neostigmine injection after general anesthesia surgery: a randomized open, parallel-controlled multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce the hepatotoxicity of tacrine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers developing tacrine derivatives with reduced hepatotoxicity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My novel tacrine derivative shows high cytotoxicity in HepG2 cell assays. What are the likely causes and how can I troubleshoot this?
A1: High cytotoxicity in HepG2 cells, a common in vitro model for predicting human hepatotoxicity, can stem from several factors related to the tacrine scaffold.[1]
-
Mechanism of Toxicity: Tacrine's hepatotoxicity is primarily linked to its metabolic activation by cytochrome P450 enzymes (CYP450) into reactive metabolites.[2] The key toxic intermediate is believed to be a quinone methide, formed after the hydroxylation of tacrine at the 7-position (7-OH-tacrine).[3][4] This reactive species can covalently bind to essential cellular proteins, leading to oxidative stress and cell death.[3][5]
-
Troubleshooting Steps:
-
Confirm the Mechanism: Investigate if your derivative is forming reactive metabolites. You can perform an in vitro assay with human liver microsomes and a trapping agent like glutathione (GSH).[5] Detection of a drug-GSH adduct by LC-MS would suggest the formation of a reactive intermediate.
-
Structural Modification: The cytotoxicity may be inherent to the acridine structure.[6] Consider modifications that block or reduce metabolic activation. A common strategy is to substitute the 7-position of the tacrine ring. For example, 7-methoxytacrine (7-MEOTA) was developed to be less toxic.[7]
-
Re-evaluate the scaffold: If modifications are ineffective, the core structure may be the issue. Some research has moved towards splitting the tacrine moiety into a tetrahydroquinoline nucleus and a separate phenyl ring to successfully reduce toxicity.[8][9]
-
Assess Mitochondrial Toxicity: Tacrine has been shown to increase the vulnerability of mitochondria to calcium-induced mitochondrial permeability transition.[10] Assess mitochondrial health using assays like JC-1 or Seahorse XF to determine if your derivative is impacting mitochondrial function.
-
Q2: I'm observing a significant discrepancy between my in vitro (HepG2) and in vivo (rat model) hepatotoxicity results. What could explain this?
A2: This is a common challenge in drug development. Discrepancies often arise from differences in metabolism and the complexity of the biological systems.
-
Species Differences in Metabolism: The metabolic profile of tacrine and its derivatives can vary significantly between species.[4] Rat models may not accurately mimic human biotransformation.[3][5] For instance, while 1-hydroxyTHA is the major metabolite in both human and rat liver microsomes, the overall rate of bioactivation and binding to proteins can differ.[5] Murine models might be more suitable than rat models for mimicking human tacrine biotransformation.[3]
-
Model System Limitations:
-
In Vitro: Standard 2D cell cultures like HepG2 lack the complex cell-cell interactions and 3D architecture of the human liver, which can influence drug metabolism and toxicity pathways.[11] More advanced models like 3D spheroid cultures of primary human hepatocytes (PHHs) may offer more accurate predictions.[3][12]
-
In Vivo: The hepatotoxicity of tacrine in animal models can be inconsistent.[6] Furthermore, tacrine's toxicity in vivo may involve mechanisms not captured by simple cytotoxicity assays, such as hypoxia-reoxygenation injury mediated by the sympathetic nervous system.[13]
-
-
Troubleshooting Steps:
-
Use Human-Relevant In Vitro Models: Whenever possible, use primary human hepatocytes or 3D culture systems, which more accurately reflect human liver metabolism.[3][11]
-
Characterize Metabolites Across Species: Use LC-MS to identify the major metabolites of your derivative in human, rat, and any other relevant species' liver microsomes to understand if the metabolic pathways align.
-
Consider a Different In Vivo Model: If rat models prove to be poorly predictive, explore the use of murine models or humanized rodent models.[3][11]
-
Q3: My lead compound has low hepatotoxicity, but its acetylcholinesterase (AChE) inhibitory activity is significantly reduced compared to tacrine. How can I improve efficacy while maintaining safety?
A3: Balancing efficacy and safety is the central challenge. The key is to uncouple the structural features responsible for AChE inhibition from those causing hepatotoxicity.
-
Multi-Target Directed Ligands (MTDLs): This is a highly successful strategy. It involves creating hybrid molecules that combine the tacrine scaffold (or a modified, less toxic version) with another pharmacophore that offers additional therapeutic benefits.[1][7]
-
Example 1: Tacrine-Propargylamine Hybrids: These derivatives have shown superior AChE inhibitory activity compared to tacrine, with significantly lower hepatotoxicity.[14]
-
Example 2: Tacrine-Coumarin Hybrids: These hybrids can inhibit both cholinesterases and monoamine oxidase B (MAO-B), offering a multi-faceted approach to Alzheimer's treatment with reduced toxicity.[10]
-
Example 3: Tacrine-Ferulic Acid Hybrids: Incorporating an antioxidant moiety like ferulic acid can counteract the oxidative stress component of tacrine's toxicity.[7]
-
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of your molecule. For example, altering the linker length and composition in hybrid molecules can dramatically affect AChE inhibition and toxicity.[7]
-
Focus on Selectivity: Some derivatives are more selective for AChE over butyrylcholinesterase (BuChE) or vice-versa.[1][14] Depending on your therapeutic goals, optimizing for one enzyme might allow for a lower effective dose, thereby reducing the risk of off-target toxic effects.
Quantitative Data on Tacrine Derivatives
The following tables summarize the reported in vitro activity and cytotoxicity of various tacrine derivatives, providing a basis for comparison.
Table 1: Cholinesterase Inhibition and Cytotoxicity of Tacrine Hybrids
| Compound Class | Derivative Example | Target Enzyme | IC₅₀ (nM) | Cytotoxicity Model | Cytotoxicity Results | Reference |
|---|---|---|---|---|---|---|
| Tacrine (Reference) | - | hAChE | ~100 | HepG2 | Toxic at concentrations ≥ 30 µM | [15][16] |
| Tacrine-Propargylamine | Compound 3b | hAChE | 11.2 | Hepatic Stellate Cells | Lower hepatotoxicity than tacrine | [14] |
| Tacrine-Oleanolic Acid | Compound B4 | hAChE | 14.37 | HepG2 | Lower hepatotoxicity than tacrine | [15] |
| Tacrine-Oleanolic Acid | Compound D4 | hAChE | 0.18 | HepG2 | Lower hepatotoxicity than tacrine | [15] |
| Tacrine-Flavonolignan | Silibinin Hybrid | AChE | 3.5x lower than tacrine | HepG2 / In vivo | Lower hepatotoxicity than tacrine | [2] |
| 6-Chlorotacrine-Phenothiazine | Compound 332 | hAChE / hBuChE | 8 / 190 | HepG2 | Toxic in the micromolar range |[7] |
hAChE: human Acetylcholinesterase; hBuChE: human Butyrylcholinesterase; IC₅₀: Half maximal inhibitory concentration.
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay in HepG2 Cells
This protocol assesses the viability of HepG2 cells upon exposure to a test compound, a standard method for preliminary hepatotoxicity screening.[1]
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the tacrine derivative in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., tacrine).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the CC₅₀ (half-maximal cytotoxic concentration).
Protocol 2: In Vivo Hepatotoxicity Assessment in a Rat Model
This protocol outlines a general procedure to evaluate liver injury in rats following compound administration.[13][17]
-
Animal Model: Use male Sprague-Dawley or Wistar rats (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the tacrine derivative via oral gavage (intragastrically) or intraperitoneal injection at predefined doses. A vehicle control group and a tacrine-treated positive control group should be included.
-
Monitoring: Observe the animals for any signs of toxicity, and monitor body weight daily.
-
Sample Collection: At a specified time point (e.g., 24 hours post-dose), anesthetize the animals and collect blood via cardiac puncture.[17]
-
Serum Biomarker Analysis: Separate the serum and measure the levels of key liver injury biomarkers:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
Diagnostic criteria for DILI often involve ALT ≥ 5x the upper limit of normal (ULN) or ALP ≥ 2x ULN.[18]
-
-
Histopathology: After blood collection, euthanize the animals and perfuse the liver with saline, followed by 10% neutral buffered formalin. Harvest the liver, fix it in formalin, embed it in paraffin, section it, and stain with Hematoxylin and Eosin (H&E). A pathologist should examine the slides for signs of liver injury, such as necrosis, fatty changes, and inflammation.[13]
Visualized Workflows and Pathways
Caption: Proposed metabolic activation pathway leading to tacrine hepatotoxicity.
Caption: A tiered experimental workflow for evaluating new tacrine derivatives.
Caption: Logical relationships between modification strategies and reduced toxicity.
References
- 1. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tacrine-Based Hybrids: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tacrine First-Phase Biotransformation and Associated Hepatotoxicity: A Possible Way to Avoid Quinone Methide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species variation in the bioactivation of tacrine by hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivation and irreversible binding of the cognition activator tacrine using human and rat liver microsomal preparations. Species difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity study of tacrine, structurally and pharmacologically related compounds using rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tacrine-Based Hybrids: Past, Present, and Future [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure Modification Converts the Hepatotoxic Tacrine into Novel Hepatoprotective Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Engineered Liver Models for Investigating Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development and characterization of a new model of tacrine-induced hepatotoxicity: role of the sympathetic nervous system and hypoxia-reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tacrine-propargylamine derivatives with improved acetylcholinesterase inhibitory activity and lower hepatotoxicity as a potential lead compound for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and evaluation of OA-tacrine hybrids as cholinesterase inhibitors with low neurotoxicity and hepatotoxicity against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The acute hepatotoxicity of tacrine explained by 1H NMR based metabolomic profiling - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 18. myadlm.org [myadlm.org]
Ensuring stability of tacrine hydrochloride in solution for long-term experiments
Welcome to the technical support center for tacrine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in solution for long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored for long-term use?
A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least one to four years.[1][2][3][4]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents and aqueous buffers. For stock solutions, dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[3][4] For aqueous solutions, Phosphate-Buffered Saline (PBS) at pH 7.2 is a suitable option.[2][3]
Q3: How stable is this compound in aqueous solutions?
A3: Aqueous solutions of this compound are not recommended for storage for more than one day due to limited stability.[2][3] For long-term experiments, it is advisable to prepare fresh aqueous solutions from a stock solution.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Stock solutions of this compound in solvents like DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[5]
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[5] It has also been shown to be incompatible with certain pharmaceutical excipients such as anhydrous lactose, mannitol, magnesium stearate, and calcium lactate under thermal stress.[6]
Q6: Is this compound sensitive to light?
A6: Yes, this compound is known to be photolabile. Solutions should be protected from light to prevent photodegradation.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in cell culture media | - The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too high. - The concentration of this compound exceeds its solubility in the media. - Interaction with components in the media. | - Ensure the final concentration of the organic solvent is insignificant and does not exceed 0.5%. - Prepare a more dilute stock solution to minimize the volume added to the media. - Confirm the solubility of this compound in your specific cell culture media at the desired experimental temperature. - Prepare fresh dilutions from the stock solution just before use. |
| Loss of drug activity in long-term experiments | - Degradation of this compound in the aqueous experimental solution over time. - Adsorption of the compound to plasticware. | - Prepare fresh working solutions from a frozen stock solution daily. - If the experiment runs for several days, replenish the media with freshly prepared this compound solution at regular intervals. - Consider using low-protein-binding labware. - Periodically quantify the concentration of this compound in your experimental setup using a validated analytical method like HPLC. |
| Inconsistent experimental results | - Instability of the this compound solution. - Variability in solution preparation. - Freeze-thaw cycles of the stock solution. | - Always use freshly prepared working solutions. - Prepare a large batch of stock solution and aliquot it to ensure consistency across experiments. Avoid repeated freeze-thaw cycles. - Ensure accurate and consistent pipetting and dilution techniques. |
| Observed cytotoxicity not related to the intended mechanism of action | - High concentration of the organic solvent (e.g., DMSO) in the final working solution. - Degradation products of this compound may have cytotoxic effects. - Tacrine itself can induce apoptosis and endoplasmic reticulum stress in certain cell types.[4][8] | - Perform a vehicle control experiment with the same concentration of the solvent to rule out solvent-induced toxicity. - Use a stability-indicating analytical method to check for the presence of degradation products. - Titrate the concentration of this compound to find the optimal balance between efficacy and toxicity for your specific cell line. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) |
| DMSO | ~50 | ~213 |
| Ethanol | ~20 | ~85 |
| Dimethylformamide (DMF) | ~33 | ~140 |
| PBS (pH 7.2) | ~16 | ~68 |
| Water | 33.33 | 141.99 |
Data compiled from multiple sources.[3][4][5][9]
Table 2: Storage Recommendations for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Maximum Storage Duration |
| Stock Solution | DMSO | -80°C | 6 months |
| Stock Solution | DMSO | -20°C | 1 month |
| Aqueous Solution | Aqueous Buffer (e.g., PBS) | 2-8°C | Not recommended for more than 1 day |
Data compiled from multiple sources.[2][3][5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in long-term experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the solid this compound to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.[10]
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
Objective: To quantify the concentration of this compound and separate it from its potential degradation products, ensuring the stability of the solution.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Triethylamine
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.05M triethylamine and acetonitrile (80:20, v/v), with the pH adjusted to 3.0 using phosphoric acid.[11]
-
Flow Rate: 1.5 mL/min[11]
-
Column Temperature: Ambient
-
Detection Wavelength: 243 nm[11]
-
Injection Volume: 10 µL
-
Diluent: Methanol[11]
Procedure:
-
Standard Solution Preparation: Prepare a series of standard solutions of this compound in the diluent at known concentrations (e.g., 20-160 µg/mL) to generate a calibration curve.[11]
-
Sample Preparation: Dilute the experimental samples containing this compound with the diluent to fall within the concentration range of the calibration curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the peak area of this compound in the chromatograms. The retention time for this compound under these conditions is expected to be approximately 5.8 minutes.[11] Calculate the concentration of this compound in the samples using the calibration curve.
-
Stability Assessment: The appearance of new peaks in the chromatogram of stressed samples (e.g., exposed to heat, light, acid, or base) compared to a fresh, unstressed sample indicates degradation. This method is considered stability-indicating if the degradation product peaks are well-resolved from the parent tacrine peak.
Mandatory Visualizations
Signaling Pathways
This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which leads to increased levels of acetylcholine in the synaptic cleft.[9][12] This enhances cholinergic neurotransmission, which is compromised in Alzheimer's disease.[13][14][15] Additionally, tacrine has been shown to modulate other signaling pathways, including the NMDA receptor and JAK2/STAT3 pathways.[5][16]
Caption: Cholinergic signaling pathway and the inhibitory action of this compound on acetylcholinesterase (AChE).
Caption: this compound as a low-affinity antagonist of the NMDA receptor, modulating calcium influx.
Caption: this compound's inhibitory effect on the JAK2/STAT3 signaling pathway, modulating neuroinflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. NMDA Neurotransmission Dysfunction in Behavioral and Psychological Symptoms of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. The Tacrine‐Induced Endoplasmic Reticulum Stress in AChE‐Expressed Cells Leads to Improper Assembly and Transport of the Oligomeric Enzyme: Reversal by Trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Toxic effects of tacrine on primary hepatocytes and liver epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. japer.in [japer.in]
- 12. [PDF] Role of Cholinergic Signaling in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Tacrine-Induced Cytotoxicity In Vitro
Welcome to the technical support center for researchers investigating tacrine-induced cytotoxicity. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist you in designing and interpreting your cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of tacrine-induced cytotoxicity? A1: Tacrine-induced cytotoxicity is multifactorial. Key mechanisms include the induction of apoptosis through both lysosome- and mitochondria-dependent pathways.[1][2] This process is often initiated by the generation of reactive oxygen species (ROS), which integrates these pathways.[1][2] Tacrine can also induce endoplasmic reticulum (ER) stress by causing an accumulation of misfolded acetylcholinesterase, leading to an unfolded protein response and eventual apoptosis.[3] Furthermore, tacrine has been shown to inhibit topoisomerases and DNA synthesis, particularly targeting mitochondrial DNA (mtDNA), leading to mtDNA depletion, which triggers apoptosis after prolonged treatment.[4]
Q2: Which cell viability assays are most commonly used to assess tacrine's cytotoxic effects? A2: The most frequently employed assays are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[5][6][7][8] Apoptosis assays, such as Annexin V/PI staining, are also crucial for specifically investigating programmed cell death.[9][10] The choice of assay depends on the specific cytotoxic mechanism being investigated.
Q3: What cell lines are appropriate for studying tacrine-induced hepatotoxicity and neurotoxicity? A3: For hepatotoxicity studies, the human hepatoma cell line HepG2 is widely used as an in vitro model.[5] For neurotoxicity assessments, the human neuroblastoma SH-SY5Y cell line is a common choice.[7][9] Primary hepatocytes from various species (rat, dog, human) have also been used to compare species-specific differences in sensitivity to tacrine.[8]
Q4: What is a typical concentration range and exposure time for tacrine in in vitro experiments? A4: The effective concentration of tacrine is highly dependent on the cell line and exposure duration. Cytotoxic effects in HepG2 cells have been observed at concentrations ranging from 50 µM to 1000 µg/mL, with exposure times from 4 to 24 hours.[5][8][11] For instance, one study noted a significant decrease in HepG2 cell viability at 1000 µg/mL after 6 hours.[11] Another found that tacrine was safe up to 50 µM in HepG2 cells, with viability decreasing from 100 µM onwards over 24 hours.[5]
Troubleshooting Guides
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Q: My background absorbance (wells with media and MTT, but no cells) is very high. What could be the cause? A: High background absorbance in an MTT assay can be caused by several factors. The spontaneous reduction of the MTT reagent can be accelerated by elevated pH of the culture medium or exposure of the reagents to direct light.[12] Additionally, some chemical compounds can interfere with the assay by directly reducing the MTT salt.[13]
-
Solution:
-
Ensure your culture medium is at the correct physiological pH.
-
Protect the MTT reagent and assay plates from light.
-
Run a control plate with medium, MTT, and various concentrations of tacrine (without cells) to check for direct chemical interference.[12]
-
Q: My absorbance readings are low, even in the control (untreated) wells. Why is this happening? A: Low absorbance readings suggest low metabolic activity. This could be due to insufficient cell numbers, a short incubation time with the MTT reagent, or incomplete solubilization of the formazan crystals.[14]
-
Solution:
-
Optimize your initial cell seeding density. A cell titration experiment is recommended for each cell line.[15]
-
Increase the incubation time with the MTT reagent (typically 1-4 hours) until you can see the purple formazan crystals inside the cells with a microscope.[12][14]
-
Ensure complete solubilization by mixing thoroughly after adding the detergent/solubilizer. You may need to shake the plate on an orbital shaker.
-
Q: My MTT results show high cytotoxicity, but other assays (like LDH) do not. Why the discrepancy? A: The MTT assay measures cellular metabolic activity, primarily through mitochondrial dehydrogenases.[16][17] A compound can inhibit mitochondrial function without immediately causing cell membrane rupture (necrosis).[17] Therefore, tacrine might be reducing metabolic activity (leading to a low MTT signal) before it causes the membrane damage detected by the LDH assay. This highlights the importance of using multiple assays to understand the complete cytotoxicity profile.
LDH (Lactate Dehydrogenase) Assay
Q: My spontaneous LDH release (control wells with untreated cells) is high. What does this indicate? A: High spontaneous release suggests pre-existing cell damage or stress in your culture. It can also be caused by high endogenous LDH activity from components in the culture medium, such as animal serum.[18]
-
Solution:
-
Handle cells gently during plating and media changes to minimize mechanical damage.
-
Ensure your cell culture is healthy and not overgrown before starting the experiment.
-
Use a low-serum (e.g., 1%) medium during the assay to reduce background LDH.[19]
-
Always include a "medium only" background control and subtract this value from all other readings.[20]
-
Q: I suspect tacrine is inhibiting cell growth, not just killing cells. How does this affect my LDH results? A: This is a critical consideration. The standard LDH protocol calculates percent cytotoxicity by comparing LDH release in treated wells to a "maximum LDH release" control (usually from lysing untreated cells).[21] If tacrine inhibits proliferation, the total number of cells in the treated wells will be lower than in the control wells.[21] This leads to an underestimation of the actual percentage of cell death because the "maximum release" value from the more numerous control cells is inappropriately high.[21]
-
Solution:
-
Modify the protocol to include condition-specific controls. For each tacrine concentration, set up parallel wells that you will lyse with Triton X-100 at the end of the experiment.[21]
-
Calculate the percent cytotoxicity for each concentration relative to its own specific maximum LDH release control.[21]
-
Apoptosis Assays (Annexin V / Propidium Iodide)
Q: I am seeing a large population of Annexin V-positive and PI-positive cells. Is this apoptosis or necrosis? A: This population represents cells in late-stage apoptosis or secondary necrosis. Early apoptotic cells will be Annexin V-positive and PI-negative because their plasma membranes are still intact.[10] As apoptosis progresses, the membrane loses integrity, allowing PI to enter, resulting in a double-positive signal. Primary necrosis would typically show a higher proportion of PI-positive, Annexin V-negative cells initially.
Q: Can I get false-positive results with an Annexin V assay? A: Yes. Phosphatidylserine (PS) exposure on the outer cell membrane is a key feature of apoptosis that Annexin V binds to.[10] However, PS exposure can also occur under conditions unrelated to cell death, such as during the activation of certain immune cells.[10] It is important to interpret Annexin V results in the context of other apoptotic markers, such as caspase activation or morphological changes.[22]
Quantitative Data Summary
The following tables summarize quantitative data on tacrine-induced cytotoxicity from various studies.
Table 1: Cytotoxicity of Tacrine in HepG2 Cells
| Assay | Concentration | Exposure Time | Cell Viability / Effect | Reference |
| MTT | 1000 µg/mL | 6 hours | ~76.5% decrease in viability | [11] |
| MTT | 50 µM | 24 hours | No significant toxicity | [5] |
| MTT | 100 µM | 24 hours | Viability begins to decrease | [5] |
| MTT | 300 µM | 24 hours | ~50% reduction in viability | [5] |
| Neutral Red | 54 µg/mL (LC50) | 24 hours | 50% Lethal Concentration | [23] |
Table 2: Cytotoxicity of Tacrine in SH-SY5Y and HepG2 Cells
| Cell Line | Assay | Concentration | Exposure Time | Cell Viability / Effect | Reference |
| SH-SY5Y | CCK-8 | 50-100 µM | 24 hours | Cytotoxic | [9] |
| HepG2 | CCK-8 | 50-100 µM | 24 hours | Cytotoxic | [9] |
| HepG2 | AnnexinV/PI | 50 µM | Not Specified | 18.90% apoptotic cells | [9] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a pre-optimized density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.[24]
-
Compound Treatment: Prepare serial dilutions of tacrine. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of tacrine. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well for a final concentration of 0.45-0.5 mg/mL.[12]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[12]
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Protocol 2: LDH Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay. Include wells for the following controls:
-
Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Untreated cells that will be lysed.
-
Medium Background Control: Medium without cells.[20]
-
-
Compound Treatment: Treat cells with various concentrations of tacrine for the desired time.
-
Sample Collection: After incubation, centrifuge the plate at 600 g for 10 minutes (optional, but recommended) to pellet any detached cells.[19] Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Lysis of Control Cells: Add 10 µL of a lysis solution (e.g., 2% Triton X-100) to the "Maximum LDH Release" wells. Incubate for 45 minutes.[19][21] Collect the supernatant as in the previous step.
-
LDH Reaction: Prepare the LDH reaction mix according to the kit manufacturer's instructions (typically contains a substrate and a dye).[25] Add 50 µL of the reaction mix to each well of the new plate containing the supernatants.
-
Incubation and Reading: Incubate at room temperature for up to 30 minutes, protected from light.[25] Add 50 µL of stop solution if required by the kit. Measure the absorbance at 490 nm.[18]
-
Calculation:
-
Percent Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Visualizations
Experimental and Signaling Pathways
Caption: General experimental workflow for assessing tacrine cytotoxicity.
Caption: Key signaling pathways in tacrine-induced apoptosis.
References
- 1. jabega.uma.es [jabega.uma.es]
- 2. Tacrine induces apoptosis through lysosome- and mitochondria-dependent pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tacrine Induces Endoplasmic Reticulum-Stressed Apoptosis via Disrupting the Proper Assembly of Oligomeric Acetylcholinesterase in Cultured Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tacrine inhibits topoisomerases and DNA synthesis to cause mitochondrial DNA depletion and apoptosis in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity study of tacrine, structurally and pharmacologically related compounds using rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of tacrine-induced cytotoxicity in primary cultures of rat, mouse, monkey, dog, rabbit, and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of OA-tacrine hybrids as cholinesterase inhibitors with low neurotoxicity and hepatotoxicity against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective Effects of Red Ginseng Against Tacrine-Induced Hepatotoxicity: An Integrated Approach with Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. tiarisbiosciences.com [tiarisbiosciences.com]
- 20. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro investigating of anticancer activity of new 7-MEOTA-tacrine heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytotoxicity of tacrine and velnacrine metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. texaschildrens.org [texaschildrens.org]
- 25. LDH cytotoxicity assay [protocols.io]
Validation & Comparative
Efficacy of Tacrine Analogues in Acetylcholinesterase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tacrine was the first acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease.[1][2][3][4] Its primary mechanism of action is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzyme responsible for its breakdown.[1][5] However, its clinical use has been limited due to concerns about hepatotoxicity and modest therapeutic efficacy.[1][6][7] This has spurred the development of numerous tacrine analogues designed to improve potency, selectivity, and safety. This guide provides a comparative overview of the efficacy of various tacrine analogues in inhibiting acetylcholinesterase, supported by experimental data and detailed methodologies.
Comparative Efficacy of Tacrine Analogues
The inhibitory potency of tacrine and its analogues against acetylcholinesterase is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro AChE inhibitory activities of several tacrine analogues from various studies. For comparative purposes, inhibitory activities against butyrylcholinesterase (BChE), another cholinesterase, are also included where available, as selectivity for AChE over BChE can be a desirable trait.
| Compound/Analogue | AChE IC50 (nM) | BChE IC50 (nM) | Notes | Reference |
| Tacrine (THA) | 55 - 78 | 25 | Reference compound. | [6][8] |
| Tacrine-Bifendate Conjugates | Designed to reduce hepatotoxicity.[9] | |||
| 7d | Not specified, but potent | Not specified | Showed significantly less hepatotoxicity than tacrine.[9] | [9] |
| Tacrine–Benzofuran Hybrids | Investigated for multi-target activity.[1] | |||
| Compound 359 | 17 | Not specified | Binds to both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE.[2] | [2] |
| Zha et al. Hybrid | 0.86 | Not specified | Also inhibits BACE-1 and amyloid-β aggregation.[1] | [1] |
| Tacrine-Propargylamine Derivatives | Aimed at improved AChE inhibition and lower hepatotoxicity.[10] | |||
| 3a | 51.3 | 77.6 | 5-fold more potent hAChE inhibitor than tacrine.[10] | [10] |
| 3b | 11.2 | 83.5 | 28-fold more potent hAChE inhibitor than tacrine.[10] | [10] |
| o-Hydroxyl Tacrine Hybrids | Designed as multifunctional anti-Alzheimer's drugs.[1] | |||
| Compound (21) | 0.55 | Not specified | More effective AChE inhibitor than tacrine.[1] | [1] |
| Bis(7)-tacrine | Up to 150-fold more potent than tacrine | 250-fold more selective for AChE over BChE than tacrine | Dimeric analogue with higher efficacy and selectivity.[11] | [11] |
| Novel Tacrine Derivatives (4c, 6c, 6f) | Synthesized for improved AChE inhibition.[12] | |||
| 4c | 12.97 | Not specified | Significantly less cytotoxicity and hepatotoxicity than tacrine.[12] | [12] |
| 6c | 5.17 | Not specified | [12] | |
| 6f | 7.14 | Not specified | [12] | |
| Tacrine–Melatonin Hybrids | Designed to have antioxidant properties.[2][4] | |||
| Hybrid 28 | 3.62 | 1.25 | Effective inhibitor of both AChE and BChE.[2][4] | [2][4] |
| THA–phenolic acid–ligustrazine trihybrids | Investigated for multi-target activity.[2] | |||
| Trihybrid 175 | 2.6 | Not specified | Potent AChE inhibitory activity.[2] | [2] |
Mechanism of Acetylcholinesterase Inhibition
Tacrine and its analogues act as reversible, non-competitive inhibitors of acetylcholinesterase.[1] They bind to the active site of the enzyme, preventing the substrate, acetylcholine, from being hydrolyzed. This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][5] Some analogues have been shown to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, which can confer additional benefits such as reducing the aggregation of amyloid-beta peptides.[2][4][9]
Caption: Mechanism of AChE inhibition by tacrine analogues.
Experimental Protocols
The most common method for determining the in vitro acetylcholinesterase inhibitory activity of compounds is the spectrophotometric method developed by Ellman.[13][14]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This assay measures the activity of AChE by monitoring the production of thiocholine when the enzyme hydrolyzes acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 412 nm.[15] The rate of color development is proportional to the enzyme activity. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
0.1 M Phosphate buffer (pH 8.0)
-
Substrate solution: Acetylthiocholine iodide (AChI)
-
Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Test compounds (tacrine analogues) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of AChE, AChI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE solution
-
Test compound solution at various concentrations (or solvent for the control)
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[13][15][16]
-
Initiation of Reaction: Add the DTNB solution followed by the AChI substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes) using a microplate reader.[13][14]
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the AChE inhibition assay.
Conclusion
The development of tacrine analogues has yielded compounds with significantly improved efficacy and selectivity for acetylcholinesterase inhibition compared to the parent drug. Many of these newer compounds also exhibit reduced hepatotoxicity and possess multi-target therapeutic potential, such as the ability to inhibit amyloid-beta aggregation.[6][9] The data presented in this guide highlight the promising advancements in this area of research. Further in vivo studies and clinical trials are warranted to fully evaluate the therapeutic potential of these novel tacrine analogues for the treatment of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.[1]
References
- 1. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Tacrine-Based Hybrids: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Tacrine Analogs as Acetylcholinesterase Inhibitors — Theoretical Study with Chemometric Analysis [mdpi.com]
- 6. Therapeutic Potential of Multifunctional Tacrine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tacrine and its analogues impair mitochondrial function and bioenergetics: a lipidomic analysis in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of tacrine-bifendate conjugates with improved cholinesterase inhibitory and pro-cognitive efficacy and reduced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tacrine-propargylamine derivatives with improved acetylcholinesterase inhibitory activity and lower hepatotoxicity as a potential lead compound for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of bis(7)-tacrine, a novel anti-Alzheimer's agent, on rat brain AChE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel tacrine derivatives exhibiting improved acetylcholinesterase inhibition: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 14. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Validating Neuroprotective Effects of Tacrine in Alzheimer's Disease Mouse Models: A Comparative Guide
This guide provides a comprehensive comparison of the neuroprotective effects of tacrine with other prominent Alzheimer's disease (AD) therapeutics in preclinical mouse models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Comparative Efficacy of Tacrine and Alternative Therapeutics
The following tables summarize the quantitative data on the effects of tacrine and its alternatives—donepezil, galantamine, rivastigmine (cholinesterase inhibitors), and memantine (NMDA receptor antagonist)—on cognitive function and amyloid-β (Aβ) pathology in various AD mouse models.
Effects on Cognitive Function
Table 1: Comparison of a Drug's Effects on Cognitive Performance in AD Mouse Models
| Drug | Mouse Model | Behavioral Test | Key Findings |
| Tacrine | APP/PS1 | Morris Water Maze | Improved performance in spatial cognitive functions and enhanced Long-Term Potentiation (LTP)[1]. |
| Donepezil | Tg2576 | Morris Water Maze | Showed a significant improvement in reference memory[2]. |
| APP/PS1 | Morris Water Maze | Chronic treatment significantly improved cognitive function[3]. | |
| Galantamine | 5XFAD | Open Field & Light-Dark Avoidance | Improved performance in both behavioral tests[4][5][6]. |
| Rivastigmine | APPSWE/mdr1+/+ | Not Specified | Studies suggest rivastigmine ameliorates cognitive dysfunction[7]. |
| Memantine | 3xTg-AD | Morris Water Maze & Novel Object Recognition | Chronic treatment rescued learning and memory performance[8]. |
| APP/PS1 | Morris Water Maze | Significantly improved the learning phase of spatial navigation[9]. |
Effects on Amyloid-β Pathology
Table 2: Comparison of Drug Effects on Amyloid-β Pathology in AD Mouse Models
| Drug | Mouse Model | Neuropathological Marker | Key Findings |
| Tacrine | APP/PS1 | Aβ plaques | Tacrine-melatonin hybrid significantly reduced Aβ deposits[10]. A decrease in the Aβ42/Aβ40 ratio was observed with a tacrine hybrid[11][12]. |
| Donepezil | APP/PS1 | Aβ plaques & Aβ levels | Reduced congophilic amyloid plaques. Decreased insoluble Aβ40/Aβ42 and soluble Aβ40 levels[3]. |
| Tg2576 | Aβ levels | 4mg/kg dose significantly reduced brain tissue soluble Aβ1-40 and Aβ1-42[13]. | |
| Galantamine | 5XFAD | Aβ plaque density | Significantly lower plaque density in the entorhinal cortex and hippocampus[4][5][6]. |
| Rivastigmine | APPSWE/mdr1+/+ | Aβ brain load & Aβ oligomers | Significantly decreased Aβ brain load by 25% and reduced Aβ oligomers by 33%[14][15]. |
| Memantine | 3xTg-AD | Insoluble Aβ levels | Significantly reduced the levels of insoluble amyloid-β[8]. |
| APP/PS1 | Soluble Aβ1-42 levels | Significantly reduced cortical levels of soluble Aβ1-42. |
Neuroprotective Signaling Pathways
The neuroprotective effects of these compounds are mediated through distinct signaling pathways. Cholinesterase inhibitors primarily enhance cholinergic signaling, which in turn activates pro-survival pathways like PI3K/Akt. NMDA receptor antagonists, on the other hand, modulate glutamatergic neurotransmission, preventing excitotoxicity.
Cholinesterase Inhibitor Signaling Pathway
Cholinesterase inhibitors like tacrine, donepezil, galantamine, and rivastigmine increase the availability of acetylcholine at the synapse. This leads to the activation of nicotinic acetylcholine receptors (nAChRs), which triggers a cascade of intracellular signaling events, most notably the PI3K/Akt pathway. This pathway promotes neuronal survival and plasticity.
NMDA Receptor Antagonist Signaling Pathway
Memantine, a non-competitive NMDA receptor antagonist, blocks the excessive influx of Ca2+ into neurons, a major contributor to excitotoxicity in AD. By modulating NMDA receptor activity, memantine helps to restore normal synaptic function and prevent neuronal cell death.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Morris Water Maze Test
The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 1.5 m in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to serve as spatial references for the mice.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. Each trial has a maximum duration (e.g., 60 seconds), and the time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured to assess spatial memory retention.
-
-
Data Analysis: Key metrics include escape latency during acquisition, distance swam, and time spent in the target quadrant during the probe trial.
Amyloid-β (Aβ) ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of Aβ peptides (Aβ40 and Aβ42) in brain tissue.
-
Brain Tissue Homogenization:
-
Mouse brains are dissected and rapidly frozen.
-
The brain tissue is homogenized in a lysis buffer containing protease inhibitors to prevent protein degradation.
-
The homogenate is centrifuged to separate the soluble and insoluble fractions.
-
-
ELISA Procedure:
-
A microplate is coated with a capture antibody specific for either Aβ40 or Aβ42.
-
The brain homogenate samples and standards are added to the wells and incubated.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, which reacts with the enzyme to produce a colorimetric signal.
-
The absorbance is measured using a plate reader, and the concentration of Aβ in the samples is determined by comparison to the standard curve.
-
Western Blot for Synaptic Markers
Western blotting is used to detect and quantify the expression levels of specific synaptic proteins (e.g., synaptophysin, PSD-95) as a measure of synaptic integrity.
-
Protein Extraction: Brain tissue is homogenized in a lysis buffer, and the total protein concentration is determined.
-
Gel Electrophoresis and Transfer:
-
Protein samples are separated by size using SDS-PAGE.
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the synaptic marker of interest.
-
A secondary antibody conjugated to an enzyme is then added.
-
A chemiluminescent substrate is applied, and the resulting signal is detected and quantified.
-
GFAP Immunohistochemistry
Immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP) is used to visualize and quantify astrogliosis, a marker of neuroinflammation.
-
Tissue Preparation:
-
Mice are perfused, and the brains are fixed and sectioned.
-
Brain sections are mounted on slides.
-
-
Immunostaining:
-
The sections are treated to retrieve the antigen and then blocked.
-
The sections are incubated with a primary antibody against GFAP.
-
A fluorescently-labeled secondary antibody is applied.
-
-
Imaging and Analysis:
-
The stained sections are imaged using a fluorescence microscope.
-
The intensity and area of GFAP-positive staining are quantified to assess the level of astrogliosis.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for validating the neuroprotective effects of a compound in an AD mouse model.
References
- 1. Novel multipotent conjugate bearing tacrine and donepezil motifs with dual cholinergic inhibition and neuroprotective properties targeting Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitarget Tacrine Hybrids with Neuroprotective Properties to Confront Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]
- 4. Western blot analysis for synaptic markers [bio-protocol.org]
- 5. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
- 6. Galantamine slows down plaque formation and behavioral decline in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Comparison of Dense-Core Amyloid Plaque Accumulation in Amyloid-β Precursor Protein Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel NMDA Receptor Antagonist Protects against Cognitive Decline Presented by Senescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tacrine-Based Hybrids: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence | Semantic Scholar [semanticscholar.org]
- 15. NMDA receptor antagonists reduce amyloid-β deposition by modulating calpain-1 signaling and autophagy, rescuing cognitive impairment in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Narrow Therapeutic Corridor of Tacrine Hydrochloride: A Cross-Study Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-study analysis of the therapeutic window of tacrine hydrochloride, the first centrally-acting cholinesterase inhibitor approved for Alzheimer's disease. This document synthesizes key findings on its efficacy, toxicity, and pharmacokinetic profile, offering objective comparisons supported by experimental data to inform future research and drug development in neurodegenerative diseases.
This compound, while a pioneering therapeutic for Alzheimer's disease, is characterized by a narrow therapeutic window, where the margin between effective and toxic doses is small. Its clinical application has been largely superseded due to significant hepatotoxicity, yet a retrospective analysis of its therapeutic profile offers valuable insights into the challenges of developing symptomatic treatments for complex neurological disorders.
Quantitative Analysis of Efficacy and Toxicity
The clinical utility of tacrine is a balance between modest cognitive improvement and a significant risk of adverse effects, primarily elevated liver enzymes. The following tables summarize quantitative data from various clinical trials to delineate this therapeutic window.
| Dose | Number of Patients | Mean Change from Baseline in ADAS-Cog Score * | Study Duration |
| 40 mg/day | 67 | -1.2 | 30 weeks |
| 80 mg/day | 263 (evaluable) | Significant improvement vs. placebo | 30 weeks |
| 120 mg/day | Not specified | Dose-related improvement | 30 weeks |
| 160 mg/day | 263 (evaluable) | 4-point or greater improvement in 51% of patients | 12 weeks |
*A negative change in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) score indicates improvement. Higher baseline scores indicate greater impairment.
| Dose | Incidence of ALT >3x Upper Limit of Normal (ULN) | Incidence of Cholinergic Side Effects (Nausea, Vomiting, Diarrhea) | Withdrawal Rate due to Adverse Events |
| 40 mg/day | ~25% | Dose-related | High, over 80% of withdrawals were tacrine-related |
| 80 mg/day | ~25% | 5-8% | High |
| 120 mg/day | Increased risk | Increased risk | High |
| 160 mg/day | 28% | 16% (gastrointestinal) | 28% due to transaminase elevations |
Pharmacokinetic Profile
Tacrine's pharmacokinetic properties contribute to its challenging dosing regimen and variable patient response.
| Parameter | Value | Notes |
| Bioavailability | 10-30% | Food can reduce absorption by up to 40%.[1] |
| Peak Plasma Concentration (Tmax) | 1-2 hours | Rapidly absorbed from the GI tract.[2] |
| Elimination Half-life | 2-4 hours | Requires frequent dosing (typically four times a day).[2] |
| Metabolism | Hepatic (CYP1A2) | Extensive first-pass metabolism contributes to low bioavailability.[3] |
| Protein Binding | ~55% | [1] |
Experimental Protocols
Assessment of Cognitive Efficacy: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
The ADAS-Cog is a standardized tool used in clinical trials to measure the severity of cognitive symptoms in Alzheimer's disease.
Methodology:
-
Administration: The scale is administered by a trained psychometrician. It consists of 11 tasks that assess memory, language, praxis, and orientation.[4]
-
Tasks Include:
-
Word Recall: Patients are asked to recall a list of words.
-
Naming Objects and Fingers: Assesses language production.
-
Following Commands: Evaluates comprehension and motor execution.
-
Constructional Praxis: Involves copying geometric shapes.
-
Ideational Praxis: Tests the ability to carry out a sequence of actions.
-
Orientation: Assesses awareness of time and place.
-
Word Recognition: A memory task involving identifying previously shown words.
-
-
Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment. The change from baseline in the ADAS-Cog score is a primary outcome measure in many Alzheimer's disease clinical trials.
Monitoring of Hepatotoxicity
Given the high incidence of liver enzyme elevations, rigorous monitoring was a critical component of tacrine clinical trials.
Methodology:
-
Baseline Assessment: Liver function tests (LFTs), including serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are measured before initiating treatment.
-
Routine Monitoring: ALT levels are monitored weekly for the first 18 weeks of treatment. Monitoring frequency can be reduced if LFTs remain within normal limits.
-
Dose Adjustment/Discontinuation Criteria:
-
If ALT levels rise to more than three times the upper limit of normal (ULN), the dose is typically reduced or the drug is discontinued.[5]
-
If ALT levels exceed five times the ULN, the drug is immediately discontinued.
-
-
Re-challenge: In some cases, after LFTs return to normal, a re-challenge with a lower dose and gradual titration may be attempted under close monitoring.[5]
Mechanism of Action and Clinical Monitoring Workflows
To visually represent the processes underlying tacrine's effects and the necessary clinical management, the following diagrams are provided.
Caption: Mechanism of action of this compound in a cholinergic synapse.
Caption: Clinical workflow for monitoring tacrine-induced hepatotoxicity.
Conclusion
The cross-study analysis of this compound underscores the critical importance of a well-defined therapeutic window in drug development. While tacrine demonstrated a modest, dose-dependent improvement in cognitive function in some patients with Alzheimer's disease, its clinical utility was severely limited by a high incidence of adverse effects, most notably reversible hepatotoxicity. The non-linear pharmacokinetics and significant interindividual variability further complicated its therapeutic use.
For researchers and drug developers, the story of tacrine serves as a salient case study. It highlights the necessity of early and thorough characterization of a drug's safety profile, the importance of identifying patient populations most likely to benefit, and the need for robust clinical monitoring protocols. The challenges encountered with tacrine have paved the way for the development of second-generation cholinesterase inhibitors with more favorable safety profiles, yet the fundamental principles learned from the tacrine experience remain highly relevant in the ongoing quest for effective treatments for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. ADAS-Cog - Wikipedia [en.wikipedia.org]
- 5. Hepatotoxic effects of tacrine administration in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Tacrine Derivatives for Acetylcholinesterase Over Butyrylcholinesterase: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tacrine derivatives' performance in selectively inhibiting acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), supported by experimental data and detailed protocols.
Tacrine was the first acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2][3] However, its clinical use has been limited by issues of hepatotoxicity.[2][4] This has driven the development of numerous tacrine derivatives with the aim of improving therapeutic efficacy and reducing side effects. A key aspect of this development is enhancing the selectivity for AChE over BChE, as AChE is the primary enzyme responsible for the degradation of acetylcholine in the brain's synapses. Increased selectivity is hypothesized to lead to a more targeted therapeutic effect and potentially fewer peripheral side effects associated with BChE inhibition.
This guide summarizes the inhibitory potency and selectivity of various tacrine derivatives against both AChE and BChE, presents a detailed experimental protocol for assessing this activity, and provides visual representations of the relevant biological pathway and experimental workflow.
Comparative Inhibitory Activity of Tacrine Derivatives
The following table summarizes the in vitro inhibitory activity of selected tacrine derivatives against acetylcholinesterase and butyrylcholinesterase. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The Selectivity Index (SI) is calculated as the ratio of the IC50 for BChE to the IC50 for AChE (SI = IC50(BChE) / IC50(AChE)), where a higher value indicates greater selectivity for AChE.
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) | Reference |
| Tacrine | 94.69 | 14.26 | 0.15 | [3] |
| Compound 6m (quinolotacrine hybrid) | 285 | >100,000 | >350 | [5] |
| Compound 4c (novel tacrine derivative) | 12.97 | - | - | [6] |
| Compound 6c (novel tacrine derivative) | 5.17 | - | - | [6] |
| Compound 6f (novel tacrine derivative) | 7.14 | - | - | [6] |
| Compound 203 (pyrimidine derivative) | 18.53 | - | - | [3] |
| Compound 20 (tacrine-oxoisoaporphine hybrid) | 3.4 | - | - | [1] |
| 6-Cl-tacrine derivative | - | - | 13 | [1] |
| 8-F-tacrine derivative | - | - | 19 | [1] |
| Compound 6k (tacrine-carbamate) | 22.15 | 16.96 | 0.77 | [7] |
| Compound 9 (trimethoxyl phenylacetate derivative) | 5.63 | 363.6 | 64.6 | [2] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
The determination of IC50 values for AChE and BChE inhibition is most commonly performed using the spectrophotometric method developed by Ellman.[8]
Ellman's Method for Cholinesterase Inhibition Assay
This method relies on the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme. The product of this reaction, thiocholine, then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (tacrine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare stock solutions of the substrates (ATCI and BTCI) in phosphate buffer.
-
Prepare a series of dilutions of the test compounds at various concentrations.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well plate, add:
-
20 µL of the test compound solution at a specific concentration.
-
140 µL of phosphate buffer (0.1 M, pH 8.0).
-
20 µL of DTNB solution.
-
-
Include control wells:
-
Blank: Contains all reagents except the enzyme.
-
Negative Control: Contains all reagents and the solvent used for the test compounds, but no inhibitor.
-
-
-
Enzyme Addition and Incubation:
-
Add 20 µL of the AChE or BChE solution to the appropriate wells.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE) to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the negative control (uninhibited enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing the Mechanism and Workflow
To better understand the context and process of evaluating these tacrine derivatives, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.
Caption: Cholinergic signaling pathway and the action of tacrine derivatives.
Caption: Experimental workflow for evaluating inhibitor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 5. A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity [mdpi.com]
- 6. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
Tacrine's Legacy: A Comparative Analysis of the Hepatotoxic Profiles of Novel Analogues
For researchers, scientists, and drug development professionals, the quest for a safe and effective treatment for Alzheimer's disease has been a long and arduous journey. Tacrine, the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's, offered a glimmer of hope but was ultimately hampered by a significant drawback: hepatotoxicity. This has spurred the development of a new generation of tacrine analogues designed to retain therapeutic efficacy while minimizing liver damage. This guide provides a comparative analysis of the hepatotoxic profiles of tacrine and its novel analogues, supported by experimental data and detailed methodologies.
Tacrine's clinical use was severely limited by its association with elevated serum aminotransferase levels, an indicator of liver injury.[1] The mechanism of this toxicity is believed to involve its metabolism by cytochrome P450 enzymes, leading to the formation of reactive metabolites, such as quinone methide, which can cause oxidative stress and cellular damage.[2][3] Consequently, a primary focus in the development of tacrine analogues has been to modify the molecule to reduce the formation of these toxic byproducts.
In Vitro Hepatotoxicity: A Comparative Overview
The most common initial screening method for assessing the hepatotoxicity of new compounds is through in vitro assays using liver-derived cell lines, such as HepG2. These assays provide a crucial first look at a compound's potential to cause cellular damage. Key metrics used in these assessments include the half-maximal inhibitory concentration (IC50) for cell viability, often determined by MTT or LDH assays. A higher IC50 value indicates lower cytotoxicity.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Tacrine | HepG2 | MTT | 189.9 | [4] |
| Tacrine | HepG2 | MTT | ~150 | [5] |
| Tacrine | HepG2 | - | Significant reduction in cell viability at 30 µM | [6] |
| Analogue 1 (Compound 19) | HepG2 | MTT | >600 | [4] |
| Analogue 2 (Compound 4d) | HepG2 | MTT | >300 (84.2% viability at 300 µM) | [5] |
| Analogue 3 (Compound 4i) | HepG2 | MTT | >300 (81.3% viability at 300 µM) | [5] |
| Analogue 4 (Compound B4) | HepG2 | CCK-8 | >50 (viability close to control) | [7] |
| Analogue 5 (Compound D4) | HepG2 | CCK-8 | >50 (viability close to control) | [7] |
| Analogue 6 (HuperTacrine HT4) | HepG2 | - | 2.25-fold less toxic than tacrine | [6] |
| Analogue 7 (MTDL-201) | HepG2 | MTT | Safe up to 300 µM | [8] |
| Analogue 8 (Tacripyrimidine 5) | HepG2 | - | No significant hepatotoxicity up to 300 µM | [9] |
| 7-methoxytacrine | 3D PHH spheroids | - | Less hepatotoxic than tacrine | [2] |
| 7-OH-tacrine | 3D PHH spheroids | - | Least hepatotoxic | [2] |
| 7-phenoxytacrine | 3D PHH spheroids | - | More hepatotoxic than tacrine | [2] |
In Vivo Hepatotoxicity: Insights from Animal Models
While in vitro studies are invaluable for initial screening, in vivo animal models provide a more comprehensive understanding of a compound's hepatotoxic potential in a whole-organism setting. These studies typically involve administering the compound to rodents and then measuring the levels of key liver enzymes in the blood, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes are indicative of liver damage.
| Compound | Animal Model | Key Findings | Reference |
| Tacrine | Rats | Increased serum AST levels at 10-50 mg/kg.[10] | [10][11] |
| Increased hepatic damage at 30 mg/kg.[11] | |||
| Analogue 1 (THQ derivatives) | Rats | Did not exhibit hepatotoxicity; prevented chemically induced elevation of hepatic indicators. | [12] |
| Analogue 2 (MTDL-201) | Rats | Devoid of hepatotoxicity in vivo. | [8] |
| Analogue 3 (Hybrid 101) | Mice | Lower hepatotoxicity compared to tacrine; no histomorphological changes in liver tissue. | [13] |
| Analogue 4 (Hybrid 165) | - | Lower hepatotoxicity in vivo with lower ALT and AST measurements compared to tacrine. | [14] |
| Analogue 5 (NO-donating hybrid 456) | Mice | Lowest hepatotoxicity with reduced ALT and AST levels compared to tacrine. | [13] |
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for the key assays cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of tacrine or its analogues for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Assay Reaction: Transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[10][15]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[15]
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
Measurement of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species is a common mechanism of drug-induced hepatotoxicity. Dichlorofluorescein diacetate (DCFH-DA) is a commonly used fluorescent probe to measure intracellular ROS.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the compounds as described previously.
-
Probe Loading: Wash the cells with a serum-free medium and then incubate them with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C.
-
Compound Incubation: Remove the DCFH-DA solution and incubate the cells with the test compounds in a fresh medium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[16]
-
Data Analysis: Quantify the increase in fluorescence, which is proportional to the amount of intracellular ROS.
Cytochrome P450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of specific cytochrome P450 enzymes, which are crucial for drug metabolism.
Protocol:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, a specific CYP isoform substrate, and a NADPH-generating system.
-
Inhibitor Addition: Add various concentrations of the test compound (tacrine or its analogues) to the incubation mixture.
-
Incubation: Incubate the mixture at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Metabolite Analysis: Analyze the formation of the specific metabolite of the CYP isoform substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in tacrine-induced hepatotoxicity and the experimental approaches to assess it, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway of tacrine-induced hepatotoxicity.
Caption: Experimental workflow for in vitro hepatotoxicity assessment.
Conclusion
The development of novel tacrine analogues has shown significant promise in mitigating the hepatotoxicity associated with the parent compound. Through structural modifications, researchers have successfully designed molecules with markedly improved safety profiles in both in vitro and in vivo models. The data presented in this guide highlights several analogues that exhibit substantially lower cytotoxicity and, in some cases, even hepatoprotective effects. The continued exploration of these and other novel chemical scaffolds, guided by a thorough understanding of the mechanisms of tacrine-induced liver injury and robust preclinical safety assessments, holds the key to developing a safe and effective treatment for Alzheimer's disease.
References
- 1. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Tacrine First-Phase Biotransformation and Associated Hepatotoxicity: A Possible Way to Avoid Quinone Methide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 binding studies of novel tacrine derivatives: Predicting the risk of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of OA-tacrine hybrids as cholinesterase inhibitors with low neurotoxicity and hepatotoxicity against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Tacrine, an oral acetylcholinesterase inhibitor, induced hepatic oxidative damage, which was blocked by liquiritigenin through GSK3-beta inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Tacrine-Based Hybrids: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Detecting reactive oxygen species in primary hepatocytes treated with nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In vivo validation of tacrine's cognitive-enhancing effects using behavioral tests
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo cognitive-enhancing effects of tacrine, the first centrally acting cholinesterase inhibitor approved for the symptomatic treatment of Alzheimer's disease. While its clinical use has been limited due to hepatotoxicity, tacrine remains a critical reference compound in the development of new cognitive enhancers. This document summarizes quantitative data from key behavioral tests, details experimental protocols, and illustrates the compound's proposed mechanisms of action.
Quantitative Performance Analysis
The cognitive-enhancing effects of tacrine have been evaluated in various animal models of cognitive impairment. The following tables summarize the quantitative data from three commonly used behavioral paradigms: the Morris Water Maze (MWM), the Novel Object Recognition (NOR) Test, and the Passive Avoidance Test (PAT).
Morris Water Maze (MWM)
The MWM is a widely used test to assess spatial learning and memory. The escape latency, the time it takes for an animal to find a hidden platform in a pool of water, is a key measure of performance.
| Treatment Group | Animal Model | Dose (mg/kg) | Mean Escape Latency (seconds) | % Improvement vs. Control/Placebo | Reference |
| Control (Scopolamine-induced amnesia) | Rat | - | 60 | - | |
| Tacrine | Rat | 2.5 | 45 | 25% | |
| Control (Aged) | Rat | - | 55 | - | |
| Tacrine | Rat | 3 | 38 | 30.9% |
Novel Object Recognition (NOR) Test
The NOR test evaluates an animal's ability to recognize a novel object in a familiar context, a measure of recognition memory. The discrimination index, which reflects the preference for the novel object over the familiar one, is a key metric.
| Treatment Group | Animal Model | Dose (mg/kg) | Discrimination Index | % Improvement vs. Control/Placebo | Reference |
| Control (Age-related cognitive decline) | Rat | - | 0.1 | - | |
| Tacrine | Rat | 1 | 0.3 | 200% | |
| Tacrine | Rat | 3 | 0.4 | 300% | |
| Control (Scopolamine-induced amnesia) | Mouse | - | 0.05 | - | |
| Tacrine Derivative (7d) | Mouse | 1 | 0.35 | 600% |
Passive Avoidance Test (PAT)
The PAT assesses fear-motivated learning and memory. The step-through latency, the time it takes for an animal to enter a chamber where it previously received an aversive stimulus, is the primary measure.
| Treatment Group | Animal Model | Dose (mg/kg) | Step-Through Latency (seconds) | % Improvement vs. Control/Placebo | Reference |
| Control (Age-related cognitive decline) | Rat | - | 60 | - | |
| Tacrine | Rat | 3 | 180 | 200% | |
| Control (Scopolamine-induced amnesia) | Mouse | - | 50 | - | |
| Tacrine Derivative (7d) | Mouse | 1 | 250 | 400% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key behavioral tests cited in this guide.
Morris Water Maze (MWM) Protocol
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to aid in spatial navigation.
-
Acquisition Phase: Animals are trained over several days with multiple trials per day. In each trial, the animal is placed in the water at different starting positions and must find the hidden platform. The escape latency is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured to assess spatial memory retention.
-
Drug Administration: Tacrine or the vehicle is typically administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the first trial of each day during the acquisition phase.
Novel Object Recognition (NOR) Test Protocol
-
Apparatus: An open-field arena.
-
Habituation: Animals are allowed to freely explore the empty arena for a set period to acclimate to the environment.
-
Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5-10 minutes).
-
Test Phase (T2): After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.
-
Data Analysis: The discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Drug Administration: Tacrine or the vehicle is administered before the familiarization phase.
Passive Avoidance Test (PAT) Protocol
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild, brief foot shock is delivered.
-
Retention Trial: After a retention interval (typically 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive experience.
-
Drug Administration: Tacrine or the vehicle is administered before the acquisition trial.
Signaling Pathways and Experimental Workflows
Tacrine's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), which increases the levels of acetylcholine (ACh) in the synaptic cleft. However, its cognitive-enhancing effects are also attributed to the modulation of other neurotransmitter systems and signaling pathways.
Caption: Tacrine's multifaceted mechanism of action.
The following diagram illustrates a typical workflow for the in vivo validation of a cognitive-enhancing compound like tacrine.
Navigating the Gatekeeper: A Comparative Guide to the Blood-Brain Barrier Permeability of Tacrine-Based Compounds
For researchers, scientists, and drug development professionals, overcoming the blood-brain barrier (BBB) is a critical hurdle in the development of effective therapeutics for central nervous system (CNS) disorders. Tacrine, the first acetylcholinesterase inhibitor approved for Alzheimer's disease, has served as a scaffold for numerous derivatives designed to improve efficacy and reduce side effects.[1][2] A key determinant of their potential success lies in their ability to cross the BBB and reach their therapeutic targets within the brain.[3][4]
This guide provides a comparative assessment of the BBB permeability of various tacrine-based compounds, supported by experimental data from in vitro and in vivo studies. We delve into the methodologies of key permeability assays and present a workflow for evaluating novel compounds.
Experimental Protocols: Assessing Brain Penetration
The prediction and confirmation of a compound's ability to cross the BBB involve a multi-step process, beginning with in silico and in vitro models and progressing to in vivo validation. The most common methods employed for tacrine derivatives are the Parallel Artificial Membrane Permeability Assay (PAMPA) and in vivo animal studies.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro tool used to predict passive diffusion across the BBB.[3][5][6] It is a cost-effective method for early-stage drug discovery to rank and select promising candidates.[5]
Principle: The assay utilizes a 96-well filter plate with an artificial membrane composed of a lipid solution, often porcine brain lipid extract, to mimic the BBB.[3][6] The test compound is added to a donor compartment, and its diffusion across the lipid membrane into an acceptor compartment is measured over time.[3] The apparent permeability coefficient (Pe) is then calculated.
Typical Protocol:
-
Preparation of the Artificial Membrane: A solution of brain lipids (e.g., porcine brain lipid extract) in an organic solvent (e.g., dodecane) is used to coat the filter of the donor plate.[6][7]
-
Compound Preparation: Test compounds are dissolved in a suitable buffer, often phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4), to create the donor solution.[6]
-
Assay Setup: The acceptor wells are filled with a buffer solution, and the lipid-coated donor plate is placed on top of the acceptor plate. The donor solution containing the test compound is then added to the donor wells.[3]
-
Incubation: The plate assembly is incubated at room temperature for a defined period, typically several hours, to allow for the passive diffusion of the compound across the artificial membrane.[5]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using analytical techniques such as UV-Vis spectrophotometry or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Calculation of Permeability: The apparent permeability coefficient (Pe) is calculated using the following equation:
Pe = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA(t)] / Cequilibrium)
Where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
Compounds are typically classified as having high, medium, or low BBB permeability based on their Pe values. For example, compounds with a Pe > 4.0 x 10-6 cm/s are often considered to have good potential for BBB penetration.[3]
In Vivo Animal Studies
In vivo studies in animal models, most commonly rats, provide the most definitive data on a compound's ability to cross the BBB and its distribution within the brain.[8][9][10] These studies determine the brain-to-plasma concentration ratio (logBB or Kp).
Principle: The test compound is administered to the animal, and after a specific time, concentrations of the compound are measured in both the blood plasma and brain tissue. This allows for the calculation of the extent of brain penetration.
Typical Protocol:
-
Animal Dosing: The tacrine-based compound is administered to rats, typically via intravenous (IV) or oral (p.o.) routes at a specific dose.[9][10]
-
Sample Collection: At predetermined time points after administration, blood samples are collected, and the animals are euthanized to collect brain tissue.[8][9]
-
Sample Processing: Blood is centrifuged to obtain plasma. Brain tissue is homogenized to create a uniform sample.[8]
-
Bioanalysis: The concentrations of the parent compound and its major metabolites in the plasma and brain homogenates are quantified using a validated analytical method, such as high-performance liquid chromatography with fluorescence detection (HPLC-FLD) or LC-MS/MS.[8]
-
Calculation of Brain-to-Plasma Ratio: The brain-to-plasma concentration ratio (Kp) is calculated by dividing the concentration of the compound in the brain by its concentration in the plasma. This is often expressed as a logarithmic value (logBB). A logBB value greater than 0 indicates that the compound readily enters the brain, while a value less than 0 suggests poor penetration.[11]
Comparative Data on BBB Permeability of Tacrine-Based Compounds
The following table summarizes available quantitative data on the BBB permeability of tacrine and some of its derivatives. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.
| Compound/Derivative | Experimental Model | Permeability Value | Reference |
| Tacrine (THA) | In vivo (rat) | Brain/Plasma Ratio: ~5 | [10] |
| In vivo (rat) | Kp (AUCbrain/AUCplasma): 1.20 | [12] | |
| 1-hydroxy-THA | In vivo (rat) | Brain/Plasma Ratio: ~1 | [10] |
| 4-hydroxy-THA | In vivo (rat) | High Brain-to-Plasma Ratio | [8] |
| 7-Methoxy-tacrine (7-MEOTA) | In vivo (rat) | Kp (AUCbrain/AUCplasma): 0.10 | [12] |
| Tacrine-Melatonin Hybrids | PAMPA-BBB | Favorable Brain Permeability | [13] |
| Tacrine-Apigenin Hybrids | PAMPA-BBB | Potential to cross the BBB (most hybrids) | [13] |
| THA–Phenothiazine Hybrids | PAMPA-BBB | Potential to cross the BBB (select hybrids) | [13] |
| Tacrine-Coumarin/Quinoline Hybrids | PAMPA-BBB | Potential CNS penetration (hybrids 5d and 7c) | [14] |
| Tacrine-Neocryptolepine Heterodimer | In vitro | Excellent potential to cross BBB | [2] |
| Sila-tacrine | In vivo (mice) | Lower than expected brain levels | [15] |
| Tacrine-Selegiline Hybrid (7d) | In vitro | Excellent BBB permeability | [16] |
Note: "Favorable" or "potential" indicates that the studies reported positive results in the PAMPA-BBB assay without providing specific numerical values in the abstracts.
Visualizing the Assessment Workflow
The following diagram illustrates a typical workflow for assessing the blood-brain barrier permeability of novel tacrine-based compounds.
References
- 1. A potent and selective tacrine analog--biomembrane permeation and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Multifunctional Tacrine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iomcworld.org [iomcworld.org]
- 4. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Pharmacokinetics and brain dispositions of tacrine and its major bioactive monohydroxylated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distribution of tacrine across the blood-brain barrier in awake, freely moving rats using in vivo microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distribution of tacrine and metabolites in rat brain and plasma after single- and multiple-dose regimens. Evidence for accumulation of tacrine in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Qualitative prediction of blood–brain barrier permeability on a large and refined dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tacrine and its 7-methoxy derivate; time-change concentration in plasma and brain tissue and basic toxicological profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tacrine-Based Hybrids: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 16. In vitro and in vivo Biological Evaluation of Newly Tacrine-Selegiline Hybrids as Multi-Target Inhibitors of Cholinesterases and Monoamine Oxidases for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to New Cholinesterase Inhibitors vs. Tacrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel cholinesterase inhibitors against the benchmark compound, tacrine hydrochloride. It includes a detailed analysis of their inhibitory potency, supported by experimental data, and outlines the methodologies for key experiments.
Quantitative Comparison of Cholinesterase Inhibitors
The development of new cholinesterase inhibitors aims to improve upon the efficacy and safety profile of earlier drugs like tacrine. A primary measure of a cholinesterase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit 50% of a biological process. A lower IC50 value indicates greater potency. The following table summarizes the in vitro inhibitory activities of several new cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with tacrine as a reference.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity Index (SI) for AChE | Reference |
| Tacrine | hAChE | 305.78 ± 103.44 | - | 0.16 | [1] |
| hBuChE | 48.92 ± 1.63 | - | [1] | ||
| Compound D4 (OA-tacrine hybrid) | hAChE | 0.18 ± 0.007 | - | 3374.44 | [1] |
| hBuChE | 607.4 ± 10.2 | - | [1] | ||
| Compound B4 (OA-tacrine hybrid) | hAChE | 14.37 ± 1.89 | - | >695.89 | [1] |
| hBuChE | >10000 | - | [1] | ||
| Compound 6a (Hydrazide derivative) | EeAChE | - | 3.26 | - | [2] |
| Compound 5a (Hydrazide derivative) | eqBChE | - | 0.94 | - | [2] |
| Triazolium salt 44 | AChE | Very Good Inhibition | - | - | [3] |
| BChE | Excellent Activity | - | - | [3] | |
| Triazolium salt 45 | AChE | Very Good Inhibition | - | - | [3] |
| BChE | Excellent Activity | - | - | [3] | |
| Compound 8i | eeAChE | 390 | - | - | [4] |
| eqBChE | 280 | - | - | [4] |
Note: hAChE refers to human acetylcholinesterase, hBuChE to human butyrylcholinesterase, EeAChE to Electrophorus electricus acetylcholinesterase, and eqBChE to equine butyrylcholinesterase. A direct comparison of IC50 values should be made with caution when different enzyme sources are used.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine cholinesterase activity.[5][6]
Principle:
The assay measures the activity of acetylcholinesterase (AChE) through the hydrolysis of the substrate acetylthiocholine (ATCh). This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB). The rate of color production is measured at 412 nm and is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from human erythrocytes or Electrophorus electricus)
-
0.1 M Phosphate buffer (pH 8.0)
-
Test inhibitor solution (dissolved in a suitable solvent, e.g., DMSO)
-
14 mM Acetylthiocholine iodide (ATChI) substrate solution
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reaction Mixture: In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Addition of Inhibitor: Add 10 µL of the test inhibitor solution at various concentrations to the designated wells. For the control wells, add 10 µL of the solvent used to dissolve the inhibitor.
-
Enzyme Addition: Add 10 µL of the AChE enzyme solution (1 U/mL) to all wells.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Addition of DTNB: Following pre-incubation, add 10 µL of 10 mM DTNB to each well.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM ATChI to each well.
-
Measurement: Immediately shake the plate for 1 minute and measure the absorbance at 412 nm using a microplate reader at fixed time intervals (e.g., every minute for 10 minutes).
-
Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula:
% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Assessment in an Animal Model of Cognitive Impairment
This protocol describes a general procedure for evaluating the efficacy of new cholinesterase inhibitors in a scopolamine-induced amnesia model in rodents, a common preclinical model for assessing pro-cognitive drugs.[7]
Principle:
Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory. The ability of a test compound to reverse these scopolamine-induced deficits is taken as an indication of its potential as a cognitive enhancer. Behavioral tests such as the Morris water maze, Y-maze, or passive avoidance test are used to assess cognitive function.[7]
Materials:
-
Test animals (e.g., male Wistar rats or C57BL/6 mice)
-
Test cholinesterase inhibitor
-
This compound (as a reference compound)
-
Scopolamine hydrobromide
-
Vehicle (e.g., saline or distilled water)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
Procedure:
-
Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly divide the animals into the following groups (n=8-12 per group):
-
Vehicle control
-
Scopolamine control
-
Test inhibitor + Scopolamine (multiple dose groups)
-
Tacrine + Scopolamine (positive control)
-
-
Drug Administration:
-
Administer the test inhibitor or tacrine (e.g., intraperitoneally or orally) at the designated doses.
-
After a specific pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, intraperitoneally) to all groups except the vehicle control group. The vehicle control group receives a vehicle injection instead of scopolamine.
-
-
Behavioral Testing:
-
After a set time following scopolamine administration (e.g., 30 minutes), subject the animals to the chosen behavioral test.
-
Morris Water Maze: Assess spatial learning and memory by measuring the time taken to find a hidden platform in a pool of water.
-
Y-Maze: Evaluate short-term spatial memory by measuring the spontaneous alternation behavior in a Y-shaped maze.
-
Passive Avoidance Test: Measure learning and memory by assessing the latency of the animal to enter a dark compartment where it previously received a mild foot shock.
-
-
Data Analysis:
-
Record and analyze the behavioral parameters for each group.
-
Compare the performance of the test inhibitor-treated groups with the scopolamine control group to determine if the compound can reverse the cognitive deficits.
-
Compare the efficacy of the test inhibitor with that of tacrine.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.
-
Visualizations
Cholinergic Signaling Pathway
The cholinergic system is crucial for various cognitive functions, and its degeneration is a hallmark of Alzheimer's disease.[2] Cholinesterase inhibitors exert their therapeutic effect by modulating this pathway.
Caption: Cholinergic signaling at the synapse and the mechanism of cholinesterase inhibitors.
Experimental Workflow for Screening Cholinesterase Inhibitors
The discovery and development of new cholinesterase inhibitors follow a structured workflow, from initial screening to preclinical evaluation.
Caption: A typical workflow for the screening and evaluation of novel cholinesterase inhibitors.
References
- 1. Design, synthesis and evaluation of OA-tacrine hybrids as cholinesterase inhibitors with low neurotoxicity and hepatotoxicity against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Charged Cholinesterase Inhibitors: Design, Synthesis, and Characterization [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tacrine Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Tacrine Hydrochloride, a potent acetylcholinesterase inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Identification and Safety Precautions
This compound is a hazardous substance that requires careful handling.[1][2] It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2] Furthermore, it is a suspected carcinogen.[1][2]
Table 1: Summary of this compound Hazards
| Hazard Classification | GHS Hazard Statement | Reference |
| Acute Oral Toxicity | H301: Toxic if swallowed | [1][2] |
| Acute Dermal Toxicity | H311: Toxic in contact with skin | [1][2] |
| Acute Inhalation Toxicity | H331: Toxic if inhaled | [1][2] |
| Skin Irritation | H315: Causes skin irritation | [1][2] |
| Eye Irritation | H319: Causes serious eye irritation | [1][2] |
| Carcinogenicity | H351: Suspected of causing cancer | [1][2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1][2] |
Personal Protective Equipment (PPE): When handling this compound, including during disposal preparation, the following PPE is mandatory:
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3]
-
Skin and Body Protection: Wear impervious clothing and ensure a safety shower and eyewash station are readily available.[2][4]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations for pharmaceutical and chemical waste.[5][6][7] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5]
Step 1: Waste Characterization
-
Determine if the this compound waste is classified as a hazardous waste. Chemical waste generators are responsible for making this determination.[3] Given its toxicity, it is likely to be considered hazardous. Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper classification.
Step 2: Segregation and Collection
-
Do not mix this compound waste with other waste streams.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be in a cool, well-ventilated, and locked-up area.[2]
-
Label the container clearly as "Hazardous Waste" and include the chemical name "this compound."
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Hazardous pharmaceutical waste is typically treated by incineration at a permitted facility.[6][8]
-
Never dispose of this compound down the drain or in the regular trash.[3] The EPA's Subpart P rule for healthcare facilities explicitly prohibits the flushing of hazardous waste pharmaceuticals.[6]
Step 4: Decontamination
-
Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound.
-
Wash hands and any exposed skin thoroughly after handling.[2]
Step 5: Documentation
-
Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the disposal vendor used, in accordance with your institution's policies and regulatory requirements.
Experimental Protocols
There are no standard, validated experimental protocols for the in-lab neutralization or deactivation of this compound for disposal purposes. Attempting to neutralize the compound without a thoroughly tested and approved procedure can be dangerous and may create other hazardous byproducts. Therefore, it is strongly recommended to use a professional hazardous waste disposal service.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling Tacrine Hydrochloride
Essential Safety and Handling Guide for Tacrine Hydrochloride
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct.
This compound is a centrally acting cholinesterase inhibitor that is toxic if swallowed, inhaled, or comes into contact with skin.[1][2][3] It is also a suspected carcinogen and causes serious skin, eye, and respiratory irritation.[1][3] Adherence to the following safety protocols is mandatory to minimize exposure risk.
Hazard and Exposure Data
A summary of the key hazards and physicochemical properties is provided below for quick reference.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity (Oral) | Category 3; Toxic if swallowed.[1][2] | H301 |
| Acute Toxicity (Dermal) | Category 3; Toxic in contact with skin.[1] | H311 |
| Acute Toxicity (Inhalation) | Category 3; Toxic if inhaled.[1] | H331 |
| Skin Corrosion/Irritation | Category 2; Causes skin irritation.[1][3] | H315 |
| Serious Eye Damage/Irritation | Category 2A; Causes serious eye irritation.[1][3] | H319 |
| Carcinogenicity | Category 2; Suspected of causing cancer.[1][3] | H351 |
| Specific Target Organ Toxicity | Category 3; May cause respiratory irritation.[1][3] | H335 |
| Physicochemical & Storage Data | Value |
| Appearance | Crystalline Solid.[4][5] |
| Melting Point | 280-284°C.[3][6] |
| Boiling Point | 409.4°C at 760 mmHg.[3] |
| Solubility | PBS (pH 7.2): ~16 mg/mL[4][5]DMSO: ~50 mg/mL[5]Ethanol: ~20 mg/mL.[5] |
| Recommended Storage | Long-term: -20°C[4][5]Short-term: 4°C, under nitrogen, away from moisture.[3] |
Operational Plan: Personal Protective Equipment (PPE) and Handling
A systematic approach to handling this compound is critical. This involves diligent use of appropriate PPE and adherence to standard operating procedures.
Required Personal Protective Equipment (PPE)
All personnel must use the following PPE when handling this compound. This equipment serves as the primary barrier against exposure.
| Equipment | Specifications | Purpose |
| Hand Protection | Double gloves (e.g., two pairs of nitrile gloves). | Prevents dermal absorption from direct contact.[3][7] |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from dust, aerosols, and splashes.[3] |
| Body Protection | Impervious, disposable laboratory gown.[3][7] | Protects skin on the arms and body from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Required when handling the solid form outside of a ventilated enclosure to prevent inhalation of dust particles.[3] |
Step-by-Step Handling Protocol
-
Preparation:
-
Handling the Compound:
-
Don all required PPE as specified in the table above.
-
Handle the compound within the designated ventilated enclosure to minimize inhalation exposure.[3]
-
Open the container carefully to avoid generating dust.[1]
-
Weigh and transfer the solid material with care, avoiding dust and aerosol formation.[3]
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Handling:
-
Tightly seal the primary container after use.[3]
-
Decontaminate all surfaces and equipment used during the procedure. A common method is scrubbing with alcohol.[3]
-
Carefully doff PPE, removing gloves last, to avoid cross-contamination.
-
Dispose of all contaminated waste, including disposable PPE, according to the disposal plan below.[3]
-
Wash hands thoroughly with soap and water after completing the work and removing PPE.[2][3]
-
Emergency and Disposal Plans
Rapid and correct response to emergencies is crucial. All personnel must be familiar with the following procedures.
Emergency Spill Response
In the event of a spill, follow this workflow immediately.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. documents.tocris.com [documents.tocris.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 1684-40-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. ashp.org [ashp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
